CP-640186
Description
a potent inhibitor of mammalian Acetyl-coenzyme A carboxylases & can reduce body weight and improve insulin sensitivity in test animals; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQKDRLEMKIYMC-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591778-68-6 | |
| Record name | CP-640186 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591778686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-640186 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L1E4J3ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CP-640186
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of CP-640186, a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). The information presented herein is curated from key scientific literature to support research and development efforts in metabolic diseases.
Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound is a cell-permeable, orally active N-substituted bipiperidylcarboxamide that functions as a potent, reversible, and allosteric inhibitor of both major isoforms of Acetyl-CoA Carboxylase: ACC1 and ACC2.[1][2] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[3][4]
The inhibitory action of this compound is uncompetitive with respect to ATP and non-competitive regarding acetyl-CoA, citrate, and bicarbonate.[1] This suggests that this compound does not bind to the active sites for these substrates but rather to a different site on the enzyme, affecting its catalytic efficiency.
By inhibiting both ACC1 and ACC2, this compound exerts a dual effect on lipid metabolism:
-
Inhibition of Fatty Acid Synthesis: In lipogenic tissues such as the liver and adipose tissue, the inhibition of ACC1 leads to a decrease in the cytosolic pool of malonyl-CoA. Since malonyl-CoA is the primary building block for fatty acid synthesis, its reduction effectively shuts down this pathway.[1][3]
-
Stimulation of Fatty Acid Oxidation: In oxidative tissues like skeletal muscle and the heart, ACC2 is localized to the outer mitochondrial membrane. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces local malonyl-CoA concentrations, thereby relieving the inhibition of CPT1 and promoting the oxidation of fatty acids.[1][3]
This dual mechanism of simultaneously inhibiting fatty acid synthesis and promoting fatty acid oxidation makes this compound a subject of interest for the potential treatment of metabolic disorders.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from in vitro, cellular, and in vivo studies.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Species/Cell Line | Target | Value | Reference |
| IC50 | Rat Liver | ACC1 | 53 nM | [5] |
| IC50 | Rat Skeletal Muscle | ACC2 | 61 nM | [5] |
| IC50 | General | ACC1/ACC2 | ~55 nM | [1] |
| EC50 | C2C12 cells | Fatty Acid Oxidation | 57 nM | [1] |
| EC50 | Rat Epitrochlearis Muscle | Fatty Acid Oxidation | 1.3 µM | [1] |
| EC50 | HepG2 cells | Fatty Acid Synthesis | 0.62 µM | [5] |
| EC50 | HepG2 cells | Triglyceride Synthesis | 1.8 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Tissue/Effect | Value (mg/kg) | Reference |
| ED50 | Rat | Hepatic Malonyl-CoA Reduction | 55 | [1] |
| ED50 | Rat | Soleus Muscle Malonyl-CoA Reduction | 6 | [1] |
| ED50 | Rat | Quadriceps Muscle Malonyl-CoA Reduction | 15 | [1] |
| ED50 | Rat | Cardiac Muscle Malonyl-CoA Reduction | 8 | [1] |
| ED50 | Rat | Fatty Acid Synthesis Inhibition | 13 | [1] |
| ED50 | CD1 Mice | Fatty Acid Synthesis Inhibition | 11 | [1] |
| ED50 | ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | [1] |
| ED50 | Rat | Whole Body Fatty Acid Oxidation Stimulation | ~30 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
References
- 1. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. The enzymes of biotin dependent CO2 metabolism: What structures reveal about their reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
CP-640186: A Comprehensive Technical Review of its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA carboxylase (ACC). As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, the key enzymes responsible for regulating the synthesis of malonyl-CoA. This inhibition leads to a dual effect: the suppression of fatty acid synthesis and the stimulation of fatty acid oxidation. These metabolic modulations have positioned this compound as a significant tool in metabolic disease research and a potential therapeutic agent for conditions such as metabolic syndrome, obesity, and nonalcoholic fatty liver disease. Recent studies have also uncovered novel applications for this compound, including its role in platelet function and as an antiviral agent. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental data associated with this compound.
Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound functions as a reversible, allosteric inhibitor of both ACC isozymes, ACC1 and ACC2.[1] It binds to the carboxyltransferase (CT) domain of the enzyme at the dimer interface.[1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[1][2][3] By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis.[4][5][6]
The reduction in malonyl-CoA levels has a dual consequence. Firstly, it directly inhibits the synthesis of new fatty acids. Secondly, since malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), its reduction leads to the disinhibition of CPT1. This allows for the transport of fatty acids into the mitochondria, thereby promoting their oxidation.
Mechanism of this compound action on fatty acid metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory and stimulatory Activity
| Parameter | Target/Cell Line | Species | Value | Reference |
| IC50 | ACC1 (liver) | Rat | 53 nM | [3][4][5][6] |
| ACC2 (skeletal muscle) | Rat | 61 nM | [3][4][5][6] | |
| ACC1 & ACC2 | Not Specified | ~55 nM | [2][3] | |
| DENV-1 (BHK-21 cells) | Virus | 0.96 µM | [7] | |
| DENV-2 (BHK-21 cells) | Virus | 1.22 µM | [7] | |
| DENV-3 (BHK-21 cells) | Virus | 0.99 µM | [7] | |
| DENV-4 (BHK-21 cells) | Virus | 1.69 µM | [7] | |
| Zika Virus (BHK-21 cells) | Virus | 1.27 µM | [7] | |
| EC50 | Fatty Acid Synthesis Inhibition (HepG2 cells) | Human | 0.62 µM | [4] |
| Triglyceride Synthesis Inhibition (HepG2 cells) | Human | 1.8 µM | [4] | |
| Palmitate Acid Oxidation Stimulation (C2C12 cells) | Mouse | 57 nM | [1][4][7] | |
| Palmitate Acid Oxidation Stimulation (rat epitrochlearis muscle) | Rat | 1.3 µM | [4][7][8] | |
| DENV2 Proliferation Inhibition | Virus | 0.50 µM | [7] |
Table 2: In Vivo Efficacy
| Parameter | Effect | Species | Value (ED50) | Reference |
| ED50 | Malonyl-CoA Lowering (Liver) | Rat | 55 mg/kg | [2][3] |
| Malonyl-CoA Lowering (Soleus Muscle) | Rat | 6 mg/kg | [2][3] | |
| Malonyl-CoA Lowering (Quadriceps Muscle) | Rat | 15 mg/kg | [2][3] | |
| Malonyl-CoA Lowering (Cardiac Muscle) | Rat | 8 mg/kg | [2][3] | |
| Fatty Acid Synthesis Inhibition | Rat | 13 mg/kg | [1][2][3] | |
| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg | [1][2][3] | |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg | [1][2][3] | |
| Whole Body Fatty Acid Oxidation Stimulation | Rat | ~30 mg/kg | [2][3][8] | |
| Acute Efficacy (1 hour post-dose) | Rat | 4.6 mg/kg | [4] | |
| Acute Efficacy (4 hours post-dose) | Rat | 9.7 mg/kg | [4] | |
| Acute Efficacy (8 hours post-dose) | Rat | 21 mg/kg | [4] |
Table 3: Pharmacokinetic Properties in Rats
| Parameter | Route | Value | Reference |
| Plasma Half-life (t1/2) | IV (5 mg/kg) / Oral (10 mg/kg) | 1.5 h | [1][4] |
| Bioavailability | Oral (10 mg/kg) | 39% | [4] |
| Plasma Clearance (Clp) | IV (5 mg/kg) | 65 ml/min/kg | [4] |
| Volume of Distribution (Vdss) | IV (5 mg/kg) | 5 liters/kg | [4] |
| Tmax (Oral) | Oral (10 mg/kg) | 1.0 h | [4] |
| Cmax (Oral) | Oral (10 mg/kg) | 345 ng/mL | [1][4] |
| AUC0-∞ (Oral) | Oral (10 mg/kg) | 960 ng•h/mL | [1][4] |
Experimental Protocols
In Vitro ACC Inhibition Assay
A common method to determine the IC50 of this compound against ACC1 and ACC2 involves a radiometric assay.
Workflow for determining ACC inhibition.
Methodology:
-
Purified rat liver ACC1 or rat skeletal muscle ACC2 is used.
-
The enzyme is incubated with a reaction mixture containing acetyl-CoA, ATP, and [14C]bicarbonate.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is terminated by the addition of acid.
-
The acid-stable radioactivity, corresponding to the [14C]malonyl-CoA formed, is measured by scintillation counting.
-
IC50 values are calculated from the dose-response curves.
Cellular Fatty Acid Synthesis and Oxidation Assays
Fatty Acid Synthesis in HepG2 Cells:
-
HepG2 cells are treated with varying concentrations of this compound (e.g., 0.62-1.8 µM) for 2 hours.[4][5]
-
[14C]acetate is added to the culture medium.
-
After incubation, cellular lipids are extracted.
-
The incorporation of radiolabeled acetate into the lipid fraction is measured to quantify fatty acid synthesis.
-
EC50 values for the inhibition of fatty acid and triglyceride synthesis are determined.[4]
Fatty Acid Oxidation in C2C12 Myotubes:
-
Differentiated C2C12 myotubes are treated with this compound (e.g., 0.1 nM-100 µM) for 2 hours.[4][5]
-
[3H]palmitate is added to the medium.
-
The rate of fatty acid oxidation is determined by measuring the production of [3H]H2O.
-
EC50 values for the stimulation of palmitate oxidation are calculated.[4]
In Vivo Studies in Rodents
Malonyl-CoA Measurement:
-
Rats are administered this compound via oral gavage at various doses (e.g., 6-55 mg/kg).[2][3]
-
After a specified time, tissues such as the liver, soleus muscle, quadriceps muscle, and heart are collected.
-
Malonyl-CoA levels in the tissue extracts are quantified using methods like HPLC.
-
ED50 values for the reduction of malonyl-CoA are determined.[2][3]
Whole-Body Fatty Acid Oxidation:
-
Rats are given an oral dose of this compound (e.g., ~30 mg/kg).[2][3][8]
-
The animals are placed in metabolic chambers.
-
The respiratory exchange ratio (RER = VCO2/VO2) is measured to assess the shift from carbohydrate to fatty acid utilization as an energy source. A lower RER indicates increased fatty acid oxidation.[4]
Expanded Functions and Research Areas
Antiviral Activity
Recent research has demonstrated that this compound possesses antiviral properties against flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV).[7] The proposed mechanism involves the inhibition of host cell ACC, which disrupts the cellular lipid environment essential for viral proliferation.[7] In a DENV2 infection mouse model, oral administration of this compound (10 mg/kg/day) significantly improved the survival rate.[7]
Proposed antiviral mechanism of this compound.
Platelet Function
This compound has been shown to impact platelet function. Inhibition of ACC in platelets leads to an increase in α-tubulin acetylation. This modification impairs thrombin-induced platelet aggregation.[9] This suggests a potential role for ACC inhibitors in modulating platelet activity and thrombosis.
Conclusion
This compound is a well-characterized, potent, and isozyme-nonselective inhibitor of ACC. Its ability to decrease malonyl-CoA levels, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation, makes it an invaluable tool for studying metabolic pathways. The extensive in vitro and in vivo data underscore its potential for therapeutic applications in metabolic disorders. Furthermore, emerging research into its antiviral and anti-platelet activities opens new avenues for investigation and drug development. This guide provides a comprehensive technical foundation for researchers and scientists working with or interested in the multifaceted functions of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 7. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
The Isozyme Selectivity of CP-640186: A Technical Guide to its Interaction with ACC1 and ACC2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-640186 is a potent, cell-permeable, and orally active inhibitor of acetyl-CoA carboxylase (ACC). ACC is a critical enzyme in fatty acid metabolism, existing in two principal isoforms in mammals: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it plays a key role in the de novo synthesis of fatty acids. ACC2 is associated with the outer mitochondrial membrane, particularly in oxidative tissues such as skeletal muscle and the heart, where its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. The dual roles of these isoforms in both fatty acid synthesis and oxidation make them attractive therapeutic targets for metabolic diseases. This technical guide provides an in-depth analysis of the selectivity of this compound for ACC1 versus ACC2, detailing the quantitative inhibitory data, the experimental methodologies used for its determination, and the key signaling pathways involved.
Quantitative Inhibitory Data
This compound has been consistently characterized as an isozyme-nonselective inhibitor of ACC, demonstrating comparable potency against both ACC1 and ACC2. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, have been determined through various enzymatic assays. The data from multiple studies are summarized in the table below.
| Isoform | Tissue Source | IC50 (nM) | Citation(s) |
| ACC1 | Rat Liver | 53 | [1][2][3] |
| ACC2 | Rat Skeletal Muscle | 61 | [1][2][3] |
| ACC1 & ACC2 | Not Specified | ~55 | [4][5] |
The minor variations in the reported IC50 values are within the expected range of experimental variability. The data unequivocally indicate that this compound does not exhibit significant selectivity for either ACC1 or ACC2, making it a dual inhibitor of both isoforms.
Experimental Protocols
The determination of the IC50 values for this compound against ACC1 and ACC2 relies on robust enzymatic assays that measure the catalytic activity of the enzymes in the presence of the inhibitor. Two common methods employed for this purpose are the radiochemical assay and the ADP-Glo™ kinase assay.
Radiochemical [¹⁴C]Bicarbonate Fixation Assay
This traditional and direct method measures the incorporation of radiolabeled bicarbonate into the product, malonyl-CoA.
Principle: The ACC-catalyzed reaction involves the carboxylation of acetyl-CoA using bicarbonate as the carbon donor. By using [¹⁴C]bicarbonate, the amount of radiolabeled malonyl-CoA produced is directly proportional to the enzyme activity.
Materials:
-
Purified or partially purified ACC1 and ACC2 enzymes
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 mM sodium citrate)
-
Acetyl-CoA
-
ATP
-
[¹⁴C]Sodium Bicarbonate
-
This compound (or other test inhibitor)
-
Trichloroacetic acid (TCA) or perchloric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and MgCl₂.
-
Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding [¹⁴C]sodium bicarbonate.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a strong acid, such as TCA or perchloric acid. This step also serves to remove unreacted [¹⁴C]bicarbonate by acidification and subsequent evaporation.
-
The acid-stable radioactivity, representing the [¹⁴C]malonyl-CoA, is then quantified by liquid scintillation counting.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.
ADP-Glo™ Kinase Assay
This is a commercially available, non-radioactive, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Principle: The ACC reaction consumes ATP and produces ADP. The ADP-Glo™ assay quantifies the amount of ADP generated, which is directly proportional to the enzyme activity. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.
Materials:
-
Purified ACC1 and ACC2 enzymes
-
Kinase reaction buffer (provided with the kit or optimized for ACC)
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
This compound (or other test inhibitor)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing kinase buffer, acetyl-CoA, ATP, and sodium bicarbonate.
-
Add a range of concentrations of this compound to the wells.
-
Add the ACC enzyme to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time.
-
Add the ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The activity of ACC1 and ACC2 is tightly regulated by complex signaling pathways, and understanding these pathways is crucial for interpreting the effects of inhibitors like this compound. The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and a typical experimental workflow for determining inhibitor selectivity.
ACC Regulatory Signaling Pathway
Caption: Regulatory pathways of ACC1 and ACC2 activity.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2. The consistent IC50 values in the low nanomolar range for both isoforms underscore its dual inhibitory action. The experimental determination of these values can be reliably achieved through well-established methods such as the radiochemical [¹⁴C]bicarbonate fixation assay or the more modern, non-radioactive ADP-Glo™ kinase assay. The nonselective nature of this compound allows for the simultaneous inhibition of de novo fatty acid synthesis and the stimulation of fatty acid oxidation, making it a valuable research tool for studying the integrated roles of ACC1 and ACC2 in metabolic regulation and a potential lead compound for the development of therapeutics for metabolic disorders. A thorough understanding of the underlying signaling pathways that regulate ACC activity is essential for the design and interpretation of studies involving this and other ACC inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of CP-640186: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC).[1][2] As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, the key enzymes responsible for regulating fatty acid synthesis and oxidation.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format for researchers and drug development professionals.
Discovery and Chemical Properties
This compound was developed as a more metabolically stable analog of an earlier compound, CP-610431, which was identified through high-throughput screening.[6] It belongs to the N-substituted bipiperidylcarboxamide class of compounds.[5] The inhibition of ACC by this compound is reversible.[7]
Chemical Structure:
-
Molecular Formula: C26H39N3O4
-
Molecular Weight: 485.62 g/mol [3]
Mechanism of Action: Dual Inhibition of ACC Isoforms
This compound exerts its effects by inhibiting both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[8]
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides malonyl-CoA for the synthesis of fatty acids.
-
ACC2: Found in the outer mitochondrial membrane of oxidative tissues like skeletal muscle and the heart, the malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase I (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.
By inhibiting both ACC1 and ACC2, this compound reduces the overall cellular concentration of malonyl-CoA. This dual action simultaneously suppresses de novo fatty acid synthesis and promotes the oxidation of fatty acids.[5] Kinetic studies have shown that the inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[7]
Signaling Pathway and Metabolic Consequences
The inhibition of ACC by this compound initiates a cascade of metabolic changes that shift cellular energy metabolism from lipid synthesis to lipid oxidation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory and Cellular Activity
| Parameter | Species/Cell Line | Target | Value | Reference |
| IC50 | Rat | ACC1 (liver) | 53 nM | [1][2][3] |
| Rat | ACC2 (skeletal muscle) | 61 nM | [1][2][3] | |
| Rat, Mouse, Monkey, Human | ACC1 & ACC2 | ~60 nM | [5] | |
| EC50 | HepG2 cells | Fatty Acid Synthesis Inhibition | 0.62 µM | [1] |
| HepG2 cells | Triglyceride Synthesis Inhibition | 1.8 µM | [1] | |
| C2C12 cells | Palmitate Acid Oxidation Stimulation | 57 nM | [1] | |
| Rat Epitrochlearis Muscle | Palmitate Acid Oxidation Stimulation | 1.3 µM | [1] |
Table 2: In Vivo Efficacy (ED50 Values)
| Parameter | Species | Tissue/Effect | Value (mg/kg) | Reference |
| Malonyl-CoA Reduction | Rat | Liver | 55 | [6] |
| Rat | Soleus Muscle | 6 | [6] | |
| Rat | Quadriceps Muscle | 15 | [6] | |
| Rat | Cardiac Muscle | 8 | [6] | |
| Fatty Acid Synthesis Inhibition | Rat | - | 13 | [6] |
| CD1 Mice | - | 11 | [6] | |
| ob/ob Mice | - | 4 | [6] | |
| Whole Body Fatty Acid Oxidation Stimulation | Rat | - | ~30 | [6] |
| Acute Efficacy (Oral Gavage) | Rat | - | 4.6 (1h), 9.7 (4h), 21 (8h) | [1] |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Route | Value | Reference |
| Plasma Half-life (t1/2) | IV (5 mg/kg) / Oral (10 mg/kg) | 1.5 h | [2] |
| Bioavailability | Oral | 39% | [2] |
| Plasma Clearance (Clp) | IV | 65 ml/min/kg | [2] |
| Volume of Distribution (Vdss) | IV | 5 L/kg | [2] |
| Tmax (Oral) | Oral | 1.0 h | [2] |
| Cmax (Oral) | Oral | 345 ng/mL | [2] |
| AUC0-∞ (Oral) | Oral | 960 ng·h/mL | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and specific assays of this compound are proprietary. However, based on the available literature, representative methodologies can be outlined.
Representative Protocol: In Vitro ACC Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against ACC, often by measuring the production of ADP.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant ACC1 or ACC2 enzyme, a dilution series of this compound, and a substrate master mix containing ATP, acetyl-CoA, and sodium bicarbonate in an appropriate assay buffer.
-
Enzyme and Inhibitor Addition: Add the ACC enzyme and varying concentrations of this compound to the wells of a microplate. Include controls for no enzyme and no inhibitor (vehicle control).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate master mix to all wells.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.
-
Signal Detection: Measure the product formation. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Representative Protocol: Chemical Synthesis
The synthesis of N-substituted bipiperidylcarboxamides like this compound generally involves the coupling of a carboxylic acid derivative with an amine. A plausible, though not confirmed, synthetic approach is outlined below.
General Synthetic Scheme:
-
Amide Coupling: The core structure is likely assembled via an amide bond formation between a substituted piperidine carboxylic acid and a second, distinct piperidine derivative. Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for this transformation.
-
Functional Group Interconversion: The substituents on the piperidine rings can be introduced either before or after the key amide coupling step through various functional group manipulations.
Preclinical Development and Potential Applications
Preclinical studies in various animal models have demonstrated that this compound can effectively reduce tissue malonyl-CoA levels, inhibit fatty acid synthesis, and stimulate fatty acid oxidation.[6] These effects translate to favorable metabolic outcomes, including reductions in body weight and improvements in insulin sensitivity in diet-induced obese animal models.[5][9]
The potent and well-characterized mechanism of action of this compound has made it a valuable tool compound for studying the roles of ACC and fatty acid metabolism in various physiological and pathological processes. Beyond metabolic diseases, research has explored its potential as an antiviral agent, demonstrating efficacy against Dengue virus in preclinical models.[10][11]
Conclusion
This compound is a potent, isozyme-nonselective inhibitor of acetyl-CoA carboxylase that has been instrumental in elucidating the therapeutic potential of targeting fatty acid metabolism. Its well-defined mechanism of action and demonstrated efficacy in preclinical models for metabolic disorders and other diseases underscore the importance of ACC as a drug target. The quantitative data and methodologies presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. static.igem.org [static.igem.org]
- 4. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
CP-640186: A Potent Inhibitor of Fatty Acid Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-640186 is a potent, orally active, and cell-permeable small molecule that acts as an isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC).[1][2][3][4] By targeting both ACC1 and ACC2, the rate-limiting enzymes in de novo fatty acid synthesis and a key regulator of fatty acid oxidation, this compound effectively reduces the production of fatty acids and triglycerides while promoting the oxidation of existing fatty acids.[5][6][7][8] This dual mechanism of action makes it a significant tool for research in metabolic diseases and a potential therapeutic agent for conditions such as obesity, diabetes, and nonalcoholic fatty liver disease. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.
Introduction to Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthesis
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[6][9] This reaction is the committed and rate-limiting step in the biosynthesis of fatty acids.[7][10] In mammals, two main isoforms of ACC exist: ACC1 and ACC2.[6]
-
ACC1 is primarily found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for the synthesis of new fatty acids.[6][7]
-
ACC2 is located on the outer mitochondrial membrane, where the malonyl-CoA it produces acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.[7][11]
By inhibiting both ACC1 and ACC2, a non-selective inhibitor like this compound can simultaneously block the synthesis of new fatty acids and promote the burning of existing ones, making it a powerful modulator of lipid metabolism.[5]
Mechanism of Action of this compound
This compound is a reversible and allosteric inhibitor of ACC.[12][13] Structural studies have shown that it binds to the carboxyltransferase (CT) domain of ACC at the dimer interface.[14][15] This binding is non-competitive with respect to the substrates acetyl-CoA, bicarbonate, and the allosteric activator citrate, and uncompetitive with respect to ATP.[3][5][12] The binding of this compound to the CT domain prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby inhibiting the production of malonyl-CoA.[14]
The following diagram illustrates the central role of ACC in fatty acid metabolism and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | Species | IC50 (nM) | Reference |
| ACC1 (liver) | Rat | 53 | [1][2][3][4] |
| ACC2 (skeletal muscle) | Rat | 61 | [1][2][3][4] |
| ACC1 & ACC2 | General | ~55 | [5] |
Table 2: Cellular Activity
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| HepG2 | Fatty Acid Synthesis Inhibition | IC50 | 0.84 | [1] |
| HepG2 | Fatty Acid Synthesis Inhibition | EC50 | 0.62 | [1] |
| HepG2 | Triglyceride Synthesis Inhibition | EC50 | 1.8 | [1] |
| C2C12 | Palmitate Oxidation Stimulation | EC50 | 0.057 | [1][2] |
| Isolated Rat Epitrochlearis Muscle | Palmitate Oxidation Stimulation | EC50 | 1.3 | [1][2] |
Table 3: In Vivo Efficacy
| Animal Model | Parameter | ED50 (mg/kg) | Reference |
| Rats | Fatty Acid Synthesis Inhibition | 13 | [3][5] |
| CD1 Mice | Fatty Acid Synthesis Inhibition | 11 | [3][5] |
| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | [3][5] |
| Rats | Whole Body Fatty Acid Oxidation Stimulation | ~30 | [3][5] |
| Rats | Hepatic Malonyl-CoA Reduction | 55 | [3][5] |
| Rats | Soleus Muscle Malonyl-CoA Reduction | 6 | [3][5] |
| Rats | Quadriceps Muscle Malonyl-CoA Reduction | 15 | [3][5] |
| Rats | Cardiac Muscle Malonyl-CoA Reduction | 8 | [3][5] |
Table 4: Pharmacokinetics
| Species | Route | Dose (mg/kg) | T½ (h) | Bioavailability (%) | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | Reference |
| Male Sprague-Dawley Rats | IV | 5 | 1.5 | - | - | - | [3] |
| Male Sprague-Dawley Rats | Oral | 10 | 1.5 | 39 | 345 | 960 | [1][3] |
| ob/ob Mice | Oral | 10 | 1.1 | 50 | 2177 | 3068 | [3] |
Experimental Protocols
Detailed experimental protocols for the assays mentioned are crucial for reproducing and building upon existing research. While specific proprietary details may not be fully available, the following sections outline the standard methodologies employed in the characterization of ACC inhibitors like this compound.
ACC Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the activity of purified ACC1 and ACC2.
Methodology:
-
Enzyme Preparation: Purified recombinant rat liver ACC1 and rat skeletal muscle ACC2 are used.
-
Reaction Mixture: A typical reaction buffer includes acetyl-CoA, ATP, and [¹⁴C]bicarbonate.
-
Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated and incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid.
-
Quantification: The amount of [¹⁴C]malonyl-CoA formed is quantified using scintillation counting after separation from unreacted [¹⁴C]bicarbonate.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Fatty Acid Synthesis Assay
This assay assesses the ability of this compound to inhibit de novo fatty acid synthesis in a cellular context.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured to a suitable confluency.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.
-
Radiolabeling: A radiolabeled precursor for fatty acid synthesis, such as [¹⁴C]acetate, is added to the culture medium.
-
Incubation: The cells are incubated for a period to allow for the incorporation of the radiolabel into newly synthesized fatty acids.
-
Lipid Extraction: Cells are harvested, and total lipids are extracted using a method like the Folch extraction.
-
Quantification: The radioactivity in the lipid extract is measured by scintillation counting.
-
Data Analysis: The EC50 value is determined from the dose-response curve of inhibition.
Cellular Fatty Acid Oxidation Assay
This assay measures the effect of this compound on the rate of fatty acid oxidation in cells.
Methodology:
-
Cell Culture: C2C12 myotubes or isolated muscle strips are used.
-
Inhibitor Treatment: The cells or tissues are incubated with different concentrations of this compound.
-
Substrate Addition: A radiolabeled fatty acid, such as [¹⁴C]palmitate, is added.
-
Incubation: The cells are incubated to allow for the oxidation of the fatty acid.
-
Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.
-
Data Analysis: The EC50 for the stimulation of fatty acid oxidation is calculated.
Conclusion
This compound is a well-characterized, potent, and non-selective inhibitor of both ACC1 and ACC2. Its ability to simultaneously inhibit fatty acid synthesis and stimulate fatty acid oxidation has been demonstrated in a variety of in vitro and in vivo models. The comprehensive quantitative data and established experimental protocols make this compound an invaluable tool for researchers investigating the role of fatty acid metabolism in health and disease. For professionals in drug development, the preclinical data on this compound provides a strong foundation for the development of novel therapeutics targeting metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACC Inhibitor IV, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]
The Role of CP-640186 in Stimulating Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 is a potent, orally active, and cell-permeable small molecule that has garnered significant interest for its role in modulating cellular metabolism. As an isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), this compound effectively blocks the synthesis of malonyl-CoA, a critical regulator of fatty acid metabolism. This inhibition leads to a dual effect: the suppression of de novo fatty acid synthesis and a robust stimulation of fatty acid oxidation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for assessing its effects, and a summary of key quantitative data, positioning it as a valuable tool for research in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] In mammals, two isoforms of ACC exist: ACC1, which is predominantly cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane and is primarily found in oxidative tissues such as skeletal and cardiac muscle.[1][2] Malonyl-CoA serves as a crucial building block for the synthesis of long-chain fatty acids.[3] Additionally, malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[4][5]
This compound is a bipiperidylcarboxamide derivative that acts as a reversible and non-competitive inhibitor of both ACC1 and ACC2 with respect to ATP, bicarbonate, and acetyl-CoA.[6][7] By inhibiting both isoforms, this compound effectively reduces intracellular malonyl-CoA concentrations, thereby relieving the inhibition of CPT1 and promoting the transport and subsequent oxidation of fatty acids in the mitochondria.[6][7]
Mechanism of Action and Signaling Pathway
The primary mechanism by which this compound stimulates fatty acid oxidation is through the inhibition of ACC. This leads to a decrease in the intracellular concentration of malonyl-CoA. The reduction in malonyl-CoA levels has a significant impact on the activity of CPT1, the rate-limiting enzyme in mitochondrial fatty acid oxidation.[4] With less malonyl-CoA to inhibit it, CPT1 activity increases, leading to a greater influx of fatty acyl-CoAs into the mitochondrial matrix, where they undergo β-oxidation.
The regulation of ACC itself is a critical aspect of this pathway. AMP-activated protein kinase (AMPK), a key cellular energy sensor, is a major upstream regulator of ACC.[8][9] When cellular AMP/ATP ratios are high, indicating a low energy state, AMPK is activated and phosphorylates ACC at specific serine residues (Ser79 in ACC1 and Ser212 in ACC2).[8] This phosphorylation leads to the inhibition of ACC activity. Therefore, the effects of this compound can be synergistic with cellular states that naturally activate AMPK.
The downstream consequences of CPT1 activation are increased rates of β-oxidation, leading to the production of acetyl-CoA, NADH, and FADH2, which then fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.[10] This shift towards fatty acid utilization as an energy source is a key therapeutic goal in various metabolic disorders.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key data.
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Target | Value | Reference |
| IC50 | Rat Liver Homogenate | ACC1 | 53 nM | [11] |
| IC50 | Rat Skeletal Muscle Homogenate | ACC2 | 61 nM | [11] |
| IC50 | HepG2 Cells | Fatty Acid & TG Synthesis | ~55 nM | [6] |
| EC50 | C2C12 Cells | Palmitate Oxidation | 57 nM | [6] |
| EC50 | Rat Epitrochlearis Muscle Strips | Palmitate Oxidation | 1.3 µM | [6] |
| EC50 | HepG2 Cells | Fatty Acid Synthesis Inhibition | 1.6 µM | [6] |
| EC50 | HepG2 Cells | Triglyceride Synthesis Inhibition | 1.8 µM | [6] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Tissue | Value | Reference |
| ED50 (Malonyl-CoA Lowering) | Liver | 55 mg/kg | [6] |
| ED50 (Malonyl-CoA Lowering) | Soleus Muscle | 6 mg/kg | [6] |
| ED50 (Malonyl-CoA Lowering) | Quadriceps Muscle | 15 mg/kg | [6] |
| ED50 (Malonyl-CoA Lowering) | Cardiac Muscle | 8 mg/kg | [6] |
| ED50 (Fatty Acid Synthesis Inhibition) | Whole Body | 13 mg/kg | [6] |
| ED50 (Fatty Acid Oxidation Stimulation) | Whole Body | ~30 mg/kg | [6] |
Table 3: In Vivo Efficacy of this compound in Mice
| Parameter | Model | Value | Reference |
| ED50 (Fatty Acid Synthesis Inhibition) | CD1 Mice | 11 mg/kg | [6] |
| ED50 (Fatty Acid Synthesis Inhibition) | ob/ob Mice | 4 mg/kg | [6] |
Experimental Protocols
In Vitro Fatty Acid Oxidation Assay using Radiolabeled Palmitate
This protocol describes the measurement of fatty acid oxidation in cultured cells (e.g., C2C12 myotubes) treated with this compound. The assay quantifies the conversion of [14C]-palmitate to 14CO2 and acid-soluble metabolites.[12][13]
Materials:
-
C2C12 cells
-
DMEM and appropriate cell culture supplements
-
This compound
-
[1-14C]palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-Carnitine
-
Perchloric acid (1 M)
-
NaOH (1 M)
-
Scintillation fluid
-
Scintillation counter
-
24-well cell culture plates
-
Whatman filter paper discs
Procedure:
-
Cell Culture and Treatment:
-
Seed C2C12 myoblasts in 24-well plates and differentiate into myotubes.
-
Treat myotubes with varying concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).
-
-
Preparation of Radiolabeled Palmitate Medium:
-
Prepare a stock solution of [1-14C]palmitic acid complexed to fatty acid-free BSA.
-
Dilute the stock in serum-free DMEM to achieve the final desired concentrations of palmitate (e.g., 100 µM) and radioactivity (e.g., 0.4 µCi/mL).
-
Supplement the medium with L-carnitine (e.g., 0.5 mM).
-
-
Fatty Acid Oxidation Incubation:
-
Wash the treated myotubes with PBS.
-
Add the radiolabeled palmitate medium to each well.
-
Place a Whatman filter paper disc soaked in 1 M NaOH in the cap of a corresponding microcentrifuge tube for each well to trap the produced 14CO2.
-
Seal the wells and incubate at 37°C for a defined period (e.g., 3 hours).
-
-
Stopping the Reaction and Sample Collection:
-
Stop the reaction by adding 1 M perchloric acid to each well.
-
Allow the CO2 to be trapped on the filter paper for an additional 60-90 minutes at room temperature.
-
Transfer the filter paper to a scintillation vial.
-
Centrifuge the 24-well plate to pellet the precipitated protein and unoxidized palmitate.
-
Collect the supernatant containing the acid-soluble metabolites and transfer it to a separate scintillation vial.
-
-
Quantification:
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
The radioactivity on the filter paper represents the amount of 14CO2 produced (complete oxidation).
-
The radioactivity in the supernatant represents the acid-soluble metabolites (incomplete oxidation products like acetyl-CoA).
-
Normalize the results to the total protein content of each well.
-
In Vivo Measurement of Malonyl-CoA Levels
This protocol outlines the procedure for measuring tissue-specific malonyl-CoA concentrations in rats following oral administration of this compound.[2][6]
Materials:
-
Sprague-Dawley rats
-
This compound formulation for oral gavage
-
Trichloroacetic acid (TCA)
-
Internal standard ([13C3]malonyl-CoA)
-
Solid-phase extraction (SPE) columns
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle to rats via oral gavage at various doses.
-
At a specified time point post-dosing, anesthetize the animals.
-
-
Tissue Collection:
-
Rapidly excise tissues of interest (e.g., liver, soleus muscle, heart).
-
Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.
-
-
Extraction of Malonyl-CoA:
-
Homogenize the frozen tissue in cold 10% TCA containing the internal standard.
-
Centrifuge the homogenate to precipitate proteins.
-
-
Purification:
-
Isolate the acyl-CoAs from the supernatant using a reversed-phase SPE column.
-
Elute the acyl-CoAs and dry the eluate.
-
-
Quantification by HPLC-MS:
-
Reconstitute the sample in an appropriate buffer.
-
Inject the sample into the HPLC-MS system.
-
Separate malonyl-CoA from other acyl-CoAs using a suitable HPLC gradient.
-
Detect and quantify malonyl-CoA and the internal standard using mass spectrometry.
-
Calculate the concentration of malonyl-CoA in the original tissue sample based on the standard curve.
-
Conclusion
This compound is a powerful research tool for investigating the role of ACC and fatty acid metabolism in health and disease. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and the availability of established experimental protocols make it an invaluable asset for researchers in the fields of metabolic disease, oncology, and beyond. The data presented in this guide underscore the potential of ACC inhibition as a therapeutic strategy and highlight the utility of this compound in elucidating the complex regulation of cellular energy homeostasis. As research continues to unravel the intricacies of metabolic pathways, the use of specific and potent inhibitors like this compound will be instrumental in advancing our understanding and developing novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Regulation of mammalian acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 10. What are CPT1 activators and how do they work? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.10. [1–14C] palmitate oxidation [bio-protocol.org]
The Core Downstream Signaling Pathways of CP-640186: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 is a potent, cell-permeable, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, this compound modulates two key metabolic pathways: the inhibition of de novo fatty acid synthesis and the stimulation of fatty acid oxidation. This dual action has positioned this compound and similar ACC inhibitors as promising therapeutic agents for metabolic diseases, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease, as well as having potential applications in oncology.[1][2][3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms to support further research and drug development efforts.
Mechanism of Action and Primary Downstream Effects
This compound exerts its primary effect by inhibiting the enzymatic activity of both ACC1 and ACC2.[5] ACC is the rate-limiting enzyme in the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial molecule in lipid metabolism, serving as a substrate for fatty acid synthase (FAS) in de novo lipogenesis and as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[6]
By reducing intracellular levels of malonyl-CoA, this compound orchestrates a metabolic shift from lipid storage to lipid utilization. The primary downstream consequences are:
-
Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the substrate available for fatty acid synthase, thereby decreasing the synthesis of new fatty acids. This is particularly relevant in lipogenic tissues like the liver and adipose tissue where ACC1 is predominantly expressed.
-
Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA alleviates the inhibition of CPT1, leading to increased transport of fatty acids into the mitochondria and a subsequent increase in their β-oxidation for energy production. This effect is prominent in oxidative tissues such as skeletal muscle and the heart, where ACC2 is the major isoform.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for the in vitro and in vivo activity of this compound.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | Rat Liver ACC1 | 53 nM | [5] |
| IC50 | Rat Skeletal Muscle ACC2 | 61 nM | [5] |
| EC50 (Fatty Acid Synthesis Inhibition) | HepG2 cells | 0.62 µM | [5] |
| EC50 (Triglyceride Synthesis Inhibition) | HepG2 cells | 1.8 µM | [5] |
| EC50 (Palmitate Oxidation Stimulation) | C2C12 cells | 57 nM | [5] |
| EC50 (Palmitate Oxidation Stimulation) | Isolated Rat Epitrochlearis Muscle | 1.3 µM | [5] |
Table 1: In Vitro Activity of this compound
| Parameter | Animal Model | Value (ED50) | Reference |
| Malonyl-CoA Reduction (Liver) | Rat | 55 mg/kg | [1] |
| Malonyl-CoA Reduction (Soleus Muscle) | Rat | 6 mg/kg | [1] |
| Malonyl-CoA Reduction (Quadriceps Muscle) | Rat | 15 mg/kg | [1] |
| Malonyl-CoA Reduction (Cardiac Muscle) | Rat | 8 mg/kg | [1] |
| Fatty Acid Synthesis Inhibition | Rat | 13 mg/kg | [1] |
| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg | [1] |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg | [1] |
| Whole Body Fatty Acid Oxidation Stimulation | Rat | ~30 mg/kg | [1] |
Table 2: In Vivo Activity of this compound
Core Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Extended Downstream Signaling: AMPK, Rac1-PAK2, and ROS
Beyond the direct modulation of lipid metabolism, evidence suggests that this compound can influence other signaling cascades.
Interaction with the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. When activated by low cellular energy status (high AMP:ATP ratio), AMPK phosphorylates and inactivates ACC, thus promoting a switch from anabolic to catabolic processes.[7][8][9][10] One study has shown that this compound treatment can lead to an increase in the phosphorylation of ACC.[6] This suggests a potential interplay between this compound and the AMPK signaling pathway, where the inhibitor might enhance or mimic the effects of AMPK on ACC.
Impact on the Rac1-PAK2 Pathway and ROS Production in Platelets
In human platelets, this compound has been shown to impair thrombin-induced aggregation.[11] This effect is associated with an increase in α-tubulin acetylation and a downregulation of the Rac1-PAK2 signaling pathway.[11] Rac1 is a small GTPase that, when activated, can stimulate its downstream effector, p21-activated kinase 2 (PAK2). This pathway is involved in cytoskeletal rearrangements and cellular signaling.[11] Furthermore, this compound treatment in platelets leads to a decrease in thrombin-induced reactive oxygen species (ROS) production.[11]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the downstream effects of this compound. These are generalized methods and may require optimization for specific experimental conditions.
Fatty Acid Synthesis Assay in HepG2 Cells
This protocol is based on the principle of measuring the incorporation of a radiolabeled precursor, such as [1,2-¹⁴C]-acetate, into newly synthesized fatty acids.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., EMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
[1,2-¹⁴C]-acetic acid, sodium salt
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed HepG2 cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the assay. Culture in complete medium.
-
Serum Starvation: Prior to the assay, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a predetermined time (e.g., 2 hours).
-
Radiolabeling: Add [1,2-¹⁴C]-acetic acid to each well at a final concentration of 0.5-1.0 µCi/mL. Incubate for 2-4 hours at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Lipid Extraction: Transfer the lysate to a new tube. Perform a saponification and extraction of fatty acids (e.g., using a modified Folch method).
-
Quantification: Add the extracted fatty acid fraction to a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Normalization: Determine the protein concentration of the cell lysate from each well to normalize the radioactivity counts.
Palmitate Oxidation Assay in C2C12 Myotubes
This assay measures the rate of β-oxidation of radiolabeled palmitate to CO₂ and acid-soluble metabolites.
Materials:
-
C2C12 myotubes (differentiated from myoblasts)
-
Culture and differentiation medium
-
This compound
-
[9,10-³H]-palmitic acid or [1-¹⁴C]-palmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Krebs-Ringer bicarbonate buffer (or similar)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts to confluency and then induce differentiation into myotubes by switching to a low-serum differentiation medium.
-
Preparation of Palmitate-BSA Conjugate: Prepare a stock solution of the radiolabeled palmitate complexed with fatty acid-free BSA in Krebs-Ringer buffer.
-
Inhibitor Treatment: Pre-incubate the C2C12 myotubes with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes).
-
Oxidation Reaction: Replace the medium with the pre-warmed palmitate-BSA conjugate solution containing the respective concentrations of this compound. Incubate at 37°C for 1-2 hours in a sealed plate or flask system that allows for the capture of evolved CO₂.
-
Measurement of CO₂: At the end of the incubation, inject a strong acid (e.g., perchloric acid) into the medium to stop the reaction and release the dissolved CO₂. Capture the evolved ¹⁴CO₂ in a trapping agent (e.g., a filter paper soaked in NaOH) placed in the sealed well.
-
Measurement of Acid-Soluble Metabolites (ASMs): Collect the acidified medium and centrifuge to pellet cell debris. The supernatant contains the ³H₂O (if using ³H-palmitate) or ¹⁴C-labeled ASMs.
-
Quantification: Measure the radioactivity of the CO₂ trap and the ASM fraction separately using a scintillation counter.
-
Normalization: Normalize the results to the total protein content of the cells in each well.
Rac1 Activity Assay (G-LISA) in Human Platelets
This protocol is a representative method for a G-LISA (GTPase-linked immunosorbent assay), a type of ELISA that measures the active, GTP-bound form of a GTPase.
Materials:
-
Isolated human platelets
-
This compound
-
Thrombin (or other platelet agonist)
-
Rac1 G-LISA Activation Assay Kit (contains Rac-GTP binding protein-coated plate, lysis buffer, antibodies, and detection reagents)
-
Microplate reader
Procedure:
-
Platelet Isolation: Isolate human platelets from whole blood using standard differential centrifugation methods.[12]
-
Inhibitor Treatment: Resuspend the washed platelets in a suitable buffer and pre-incubate with this compound (e.g., 60 µM) or vehicle (DMSO) for 2 hours at room temperature.[11]
-
Platelet Activation: Stimulate the platelets with an agonist such as thrombin (e.g., 100 mU/mL) for various time points (e.g., 0, 30, 60, 120 seconds).[11]
-
Cell Lysis: Immediately stop the reaction by adding ice-cold lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each lysate and equalize all samples to the same concentration.
-
G-LISA Procedure:
-
Add the equalized lysates to the wells of the Rac-GTP binding protein-coated plate.
-
Incubate to allow the active Rac1 to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for Rac1.
-
Wash and add the secondary, enzyme-conjugated antibody.
-
Wash and add the colorimetric substrate.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of active Rac1 in the sample.
Clinical Perspectives and Future Directions
While this compound itself has not been advanced into late-stage clinical trials, the inhibition of ACC remains a highly attractive target for the treatment of metabolic diseases. Several other ACC inhibitors have entered clinical development, demonstrating the therapeutic potential of this mechanism.[2][13] The preclinical data for this compound and its analogs have been instrumental in validating ACC as a druggable target.
Future research in this area will likely focus on:
-
Isoform Selectivity: Developing inhibitors with selectivity for either ACC1 or ACC2 to dissect the specific roles of each isoform and potentially minimize off-target effects.
-
Combination Therapies: Investigating the synergistic effects of ACC inhibitors with other metabolic drugs (e.g., metformin) or anti-cancer agents.
-
Broader Therapeutic Applications: Exploring the utility of ACC inhibitors in other disease areas where lipid metabolism is dysregulated, such as in certain cancers that exhibit a high rate of de novo lipogenesis for membrane synthesis and signaling molecule production.
The comprehensive understanding of the downstream signaling pathways of ACC inhibitors like this compound, as outlined in this guide, is essential for the continued development of this promising class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating the metabolic syndrome: acetyl-CoA carboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation-activity relationships of AMPK and acetyl-CoA carboxylase in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the CP-640186 Binding Site on Acetyl-CoA Carboxylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. The critical role of ACC in metabolic regulation has made it an attractive target for the development of therapeutics for metabolic disorders such as obesity and type 2 diabetes.
CP-640186 is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the binding of this compound to acetyl-CoA carboxylase, including quantitative binding data, detailed experimental protocols for characterization, and the signaling context of this interaction.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been characterized across different ACC isoforms and species, as well as in cellular and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of ACC by this compound
| Target Enzyme | Species | IC50 (nM) |
| ACC1 (liver) | Rat | 53[1][2][3][4][6] |
| ACC2 (skeletal muscle) | Rat | 61[1][2][3][4][6] |
| ACC1 and ACC2 | Rat, Mouse, Monkey, Human | ~60[5] |
| ACC1 and ACC2 | Not Specified | ~55[7][8] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Effect | System | EC50 / ED50 |
| Stimulation of fatty acid oxidation | C2C12 cells (ACC2) | 57 nM[2][7][8] |
| Stimulation of fatty acid oxidation | Rat epitrochlearis muscle strips | 1.3 µM[2][7][8] |
| Inhibition of fatty acid synthesis | HepG2 cells | 0.62 µM[2] |
| Inhibition of triglyceride synthesis | HepG2 cells | 1.8 µM[2] |
| Reduction of hepatic malonyl-CoA | Rats | 55 mg/kg[1][7] |
| Reduction of soleus muscle malonyl-CoA | Rats | 6 mg/kg[1][7] |
| Reduction of quadriceps muscle malonyl-CoA | Rats | 15 mg/kg[1][7] |
| Reduction of cardiac muscle malonyl-CoA | Rats | 8 mg/kg[1][7] |
| Inhibition of fatty acid synthesis | Rats | 13 mg/kg[1][6][7] |
| Inhibition of fatty acid synthesis | CD1 mice | 11 mg/kg[1][6][7] |
| Inhibition of fatty acid synthesis | ob/ob mice | 4 mg/kg[1][6][7] |
| Stimulation of whole body fatty acid oxidation | Rats | ~30 mg/kg[1][6][7] |
Mechanism of Action and Binding Site
This compound acts as a reversible, allosteric inhibitor of the carboxyltransferase (CT) activity of ACC.[9] Kinetic studies have shown that its inhibition is uncompetitive with respect to ATP and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[1][7] This indicates that this compound does not bind to the active site of the biotin carboxylase (BC) domain or the substrate binding sites of the CT domain.
X-ray crystallography studies of the yeast ACC CT domain in complex with this compound have revealed the precise binding location.[9] The inhibitor binds at the interface of the CT domain dimer, in a region that is believed to be the binding site for the carboxybiotinyl prosthetic group.[9] This binding interaction does not induce significant conformational changes in the enzyme.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its characterization.
Mechanism of this compound binding to the ACC CT domain.
Workflow for ACC inhibitor identification and characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of ACC inhibitors. The following sections outline the key experimental protocols.
Recombinant ACC Expression and Purification
Objective: To produce purified, active ACC1 and ACC2 for in vitro assays.
Methodology:
-
Vector Construction: The cDNAs for human or rat ACC1 and ACC2 are cloned into a baculovirus expression vector, often with an N-terminal affinity tag (e.g., His-tag) for purification.
-
Baculovirus Generation: The recombinant baculovirus is generated by transfecting insect cells (e.g., Sf9) with the expression vector.
-
Protein Expression: Suspension cultures of insect cells (e.g., High-Five™) are infected with the high-titer recombinant baculovirus. Cells are typically harvested 48-72 hours post-infection.
-
Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors) and lysed by sonication or microfluidization.
-
Affinity Chromatography: The clarified cell lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively, and the protein is eluted with an appropriate elution buffer (e.g., containing imidazole).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is eluted in a storage buffer (e.g., 50 mM HEPES, pH 7.5, 200 mM NaCl, 1 mM DTT, 10% glycerol).
-
Protein Characterization: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay (e.g., Bradford or BCA). The activity of the purified enzyme should be confirmed using an activity assay.
Acetyl-CoA Carboxylase Activity Assay
Objective: To measure the enzymatic activity of ACC and determine the inhibitory potency (IC50) of compounds like this compound.
Methodology (ADP-Glo™ Kinase Assay):
This assay quantifies the amount of ADP produced during the ACC-catalyzed reaction.
-
Reaction Setup: The ACC reaction is set up in a multi-well plate. Each well contains:
-
ACC enzyme (recombinant or purified from a native source)
-
Substrates: Acetyl-CoA, ATP, and sodium bicarbonate
-
Cofactors: MgCl2 and citrate (an allosteric activator)
-
This compound or other test compounds at various concentrations (or DMSO as a vehicle control).
-
The reaction is typically carried out in a buffer such as 50 mM HEPES, pH 7.5.
-
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes) during which the enzymatic reaction proceeds.
-
ADP-Glo™ Reagent Addition: After the incubation period, ADP-Glo™ Reagent is added to each well. This reagent terminates the enzymatic reaction and depletes the remaining ATP.
-
Kinase Detection Reagent Addition: Following a brief incubation, the Kinase Detection Reagent is added. This reagent contains an enzyme (luciferase) that catalyzes the conversion of the ADP produced into a luminescent signal.
-
Signal Detection: The luminescence is measured using a plate reader. The amount of light produced is directly proportional to the amount of ADP generated and, therefore, to the ACC activity.
-
Data Analysis: The luminescence data is used to calculate the percent inhibition of ACC activity at each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
X-ray Crystallography of the ACC-CP-640186 Complex
Objective: To determine the three-dimensional structure of this compound bound to the ACC CT domain to elucidate the binding mode.
Methodology:
-
Protein Expression and Purification: The carboxyltransferase (CT) domain of ACC (e.g., from yeast) is expressed and purified as described in Protocol 1.
-
Complex Formation: The purified CT domain is incubated with an excess of this compound to ensure complete binding.
-
Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A range of crystallization conditions (precipitants, buffers, pH, and additives) are tested to identify conditions that yield diffraction-quality crystals.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of the CT domain as a search model. The electron density map is then used to build and refine the model of the protein-inhibitor complex. The final structure is validated for its geometric quality.
Fluorescence Anisotropy Binding Assay
Objective: To measure the binding affinity (Kd) of this compound to the ACC CT domain.
Methodology:
-
Fluorophore Labeling: A fluorescent probe is covalently attached to this compound or a derivative. Alternatively, a fluorescently labeled competitor that binds to the same site can be used in a competition assay format.
-
Assay Setup: A solution of the purified ACC CT domain is placed in a cuvette. The fluorescently labeled ligand is then titrated into the protein solution.
-
Fluorescence Anisotropy Measurement: After each addition of the labeled ligand and a brief incubation period to reach equilibrium, the fluorescence anisotropy is measured using a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the emission is measured in both the vertical and horizontal planes.
-
Data Analysis: The change in fluorescence anisotropy is plotted against the concentration of the labeled ligand. The data are then fit to a binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Conclusion
This compound is a well-characterized inhibitor of acetyl-CoA carboxylase that targets the carboxyltransferase domain at the dimer interface. Its isozyme-nonselective inhibition of both ACC1 and ACC2 leads to a dual mechanism of action: the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of metabolic diseases and drug discovery, facilitating further investigation into the therapeutic potential of ACC inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 亞旭生物科技 [abscience.com.tw]
- 7. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-640186
These application notes provide detailed protocols for in vitro experiments using CP-640186, a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). The information is intended for researchers, scientists, and drug development professionals working in metabolic diseases and oncology.
Mechanism of Action
This compound is a reversible, allosteric inhibitor of both ACC1 and ACC2 isoforms.[1][2][3] It binds to the carboxyltransferase (CT) domain active site at the dimer interface.[1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[1][2][3][4] By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo fatty acid synthesis.[5] The reduction in malonyl-CoA levels leads to two primary effects: the inhibition of fatty acid synthesis (primarily through ACC1) and the stimulation of fatty acid oxidation (by relieving ACC2-mediated inhibition of carnitine palmitoyltransferase 1, CPT1).[2][5]
Caption: this compound inhibits ACC1 and ACC2, blocking lipogenesis and promoting fatty acid oxidation.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound across various assays.
Table 1: Enzymatic Inhibition
| Target Enzyme | Species | IC50 Value | Reference |
| ACC1 | Rat (liver) | 53 nM | [1][4][6][7] |
| ACC2 | Rat (skeletal muscle) | 61 nM | [1][4][6][7] |
| ACC1/ACC2 (Isozyme-nonselective) | Multiple | ~50-60 nM | [2][5][8] |
Table 2: Cellular Activity
| Assay Type | Cell Line / Tissue | Metric | Value | Reference |
| Fatty Acid Synthesis Inhibition | HepG2 | EC50 | 0.62 µM | [6][7] |
| Triglyceride Synthesis Inhibition | HepG2 | EC50 | 1.8 µM | [6][7] |
| Fatty Acid Oxidation Stimulation | C2C12 cells | EC50 | 57 nM | [1][2][3][6][7][8] |
| Fatty Acid Oxidation Stimulation | Rat epitrochlearis muscle | EC50 | 1.3 µM | [2][3][6][7][8] |
| Cell Proliferation Inhibition | H460 & Human Fibroblasts | % Decrease | ~30% at 20 µM (48h) | [6][7] |
Experimental Protocols
Protocol 1: ACC1/ACC2 Enzymatic Inhibition Assay
This protocol is designed to determine the IC50 of this compound against purified human ACC1 or ACC2. It is based on a luminescent ADP detection assay.
Materials:
-
Recombinant human ACC1 or ACC2 (e.g., BPS Bioscience)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (HCO₃⁻)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve final desired concentrations (e.g., 0.1 nM to 10 µM).
-
Enzyme Preparation: Dilute recombinant ACC1 or ACC2 in cold assay buffer to the desired concentration.
-
Assay Reaction:
-
Add 5 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells.
-
Add 10 µL of diluted enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate mix containing Acetyl-CoA, ATP, and Bicarbonate in assay buffer. Final concentrations should be optimized, but a starting point is 10 µM for each.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the ACC enzymatic inhibition assay using ADP-Glo technology.
Protocol 2: Inhibition of Fatty Acid Synthesis in HepG2 Cells
This protocol measures the effect of this compound on de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
[¹⁴C]-Sodium Acetate
-
Scintillation vials and scintillation fluid
-
Lipid extraction solvents (e.g., Hexane:Isopropanol, 3:2 v/v)
Procedure:
-
Cell Culture: Plate HepG2 cells in 12-well plates and grow to ~80-90% confluency.
-
Compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.01 µM to 50 µM) or vehicle (DMSO) in serum-free medium for 2 hours.[6][7]
-
Radiolabeling: Add [¹⁴C]-Sodium Acetate (final concentration ~1 µCi/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash cells twice with cold PBS.
-
Lyse the cells and extract total lipids by adding a hexane:isopropanol (3:2) solvent mixture.
-
Collect the organic phase containing the lipids.
-
-
Quantification:
-
Evaporate the solvent and resuspend the lipid extract in scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize radioactivity counts to total protein content for each well.
-
Calculate the percentage of inhibition of fatty acid synthesis relative to the vehicle control.
-
Plot the data to determine the EC50 value.
-
Protocol 3: Stimulation of Fatty Acid Oxidation in C2C12 Cells
This protocol assesses the ability of this compound to stimulate fatty acid oxidation by measuring the conversion of radiolabeled palmitate to CO₂.
Materials:
-
C2C12 myoblasts, differentiated into myotubes
-
This compound
-
[¹⁴C]-Palmitic acid complexed to BSA
-
Sealed incubation flasks with a center well for CO₂ trapping
-
Hyamine hydroxide or similar CO₂ trapping agent
-
Scintillation fluid
Procedure:
-
Cell Culture: Plate C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum differentiation medium for 4-6 days.
-
Compound Treatment: Pre-incubate the differentiated C2C12 myotubes with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle for 2 hours.[6][7]
-
Oxidation Reaction:
-
Add [¹⁴C]-Palmitate-BSA complex to the medium.
-
Seal the flasks, which should contain a small center well holding a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).
-
Incubate for 1-2 hours at 37°C.
-
-
CO₂ Trapping and Measurement:
-
Stop the reaction by injecting perchloric acid into the medium, which releases the dissolved ¹⁴CO₂.
-
Allow the flasks to sit for another 60 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.
-
Remove the filter paper and place it in a scintillation vial with scintillation fluid.
-
-
Data Analysis:
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for CP-640186 In Vivo Administration in Mice
Introduction
CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] It targets both ACC1, the lipogenic tissue isozyme, and ACC2, the oxidative tissue isozyme, with IC50 values of approximately 53-55 nM and 61 nM, respectively.[2][3] By inhibiting ACC, this compound effectively blocks the synthesis of malonyl-CoA, a critical regulator of fatty acid metabolism. This dual inhibition leads to a decrease in fatty acid synthesis and a simultaneous increase in fatty acid oxidation.[1][4] These characteristics make this compound a valuable tool for researchers studying metabolic syndrome, obesity, type 2 diabetes, and other related metabolic disorders in preclinical mouse models.[5][6]
Signaling Pathway of this compound Action
This compound exerts its effect by inhibiting the two isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2. ACC1 is a cytosolic enzyme primarily involved in converting acetyl-CoA to malonyl-CoA for de novo fatty acid synthesis. ACC2 is located on the outer mitochondrial membrane, where its product, malonyl-CoA, inhibits Carnitine Palmitoyltransferase 1 (CPT1), thereby regulating the entry of fatty acids into the mitochondria for oxidation. By inhibiting both, this compound reduces lipid synthesis and promotes lipid burning.
Caption: Mechanism of this compound action on fatty acid metabolism.
Quantitative Data Summary
Efficacy and Dosage of this compound in Mice
The effective dose of this compound in mice varies depending on the mouse strain, the intended biological effect, and the duration of the study. Acute and chronic dosing regimens have been reported.
| Mouse Strain | Dosing Regimen | Route | Observed Effect | ED₅₀ (mg/kg) | Citation |
| CD1 Mice | Single Dose | Oral | Inhibition of fatty acid synthesis | 11 | [1][2] |
| ob/ob Mice | Single Dose | Oral | Inhibition of fatty acid synthesis | 4 | [1][2] |
| ob/ob Mice | Single Dose | Oral Gavage | Acute efficacy at 1 hour post-dose | 4.6 | [3][7] |
| ob/ob Mice | Single Dose | Oral Gavage | Acute efficacy at 4 hours post-dose | 9.7 | [3][7] |
| ob/ob Mice | Single Dose | Oral Gavage | Acute efficacy at 8 hours post-dose | 21 | [3][7] |
| Diet-Induced Obese (HFD) Mice | 75 mg/kg daily for 4 weeks | Oral Gavage | Decreased body weight gain and improved glucose tolerance | N/A | [5][6] |
| ob/ob Mice | 100 mg/kg single dose | Oral Gavage | Complete shift from carbohydrate to fatty acid utilization | N/A | [3] |
Pharmacokinetic Parameters of this compound in ob/ob Mice
Pharmacokinetic studies have been conducted to determine the bioavailability and clearance of this compound.
| Administration Route | Dose (mg/kg) | T½ (h) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋∞ (ng·h/mL) | Bioavailability (%) | Citation |
| Intravenous | 5 | 1.1 | N/A | N/A | N/A | N/A | [2][7] |
| Oral Gavage | 10 | 1.1 | 0.25 | 2177 | 3068 | 50 | [2][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Two common vehicle formulations are used for the oral delivery of this compound.
A. Carboxymethylcellulose (CMC) Suspension [5]
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose in sterile water.
-
Suspend the this compound powder in the 0.5% CMC solution.
-
Vortex thoroughly before each administration to ensure a homogenous suspension.
B. Solubilized Formulation [3] This protocol yields a clear solution for administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add each solvent sequentially. For a 1 mL final volume:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until uniform.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
It is recommended to prepare this working solution fresh on the day of use.[3]
Protocol 2: Acute Efficacy Study in ob/ob Mice
This protocol is designed to assess the short-term effects of this compound on fatty acid synthesis.
Caption: Workflow for an acute efficacy study of this compound.
Methodology:
-
Animals: Use male ob/ob mice, a common model for obesity and metabolic studies.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Grouping: Divide mice into vehicle control and treatment groups.
-
Drug Administration: Administer a single dose of this compound via oral gavage. Doses can range from 4.6 to 21 mg/kg to determine the dose-response relationship at different time points.[3][7]
-
Endpoint Assessment: At specific time points (e.g., 1, 4, and 8 hours) after administration, assess the rate of fatty acid synthesis in relevant tissues (e.g., liver, adipose) using established methods such as radiolabeled acetate incorporation.
-
Data Analysis: Calculate the ED₅₀, the dose required to achieve 50% of the maximal inhibition of fatty acid synthesis.
Protocol 3: Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol assesses the long-term metabolic benefits of this compound.[5][6]
Caption: Workflow for a chronic study in a diet-induced obesity model.
Methodology:
-
Animals and Diet: Use a suitable mouse strain (e.g., C57BL/6J) and induce obesity by feeding a high-fat diet (HFD) for 16 weeks.[6]
-
Treatment: After the diet-induction period, administer this compound (e.g., 75 mg/kg) or a vehicle control (0.5% CMC) once daily via oral gavage for a period of 4 weeks.[5]
-
In-life Monitoring: Monitor body weight weekly throughout the treatment period.[5] Observe animals for any signs of toxicity. No adverse reactions were reported at this dose.[5]
-
Metabolic Phenotyping: At the end of the treatment period, perform a glucose tolerance test (GTT) to evaluate improvements in glucose homeostasis.[5]
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
CP-640186: Comprehensive Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of CP-640186, a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).
This compound acts as an allosteric and reversible inhibitor of both ACC1 and ACC2, with IC50 values of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2, respectively[1][2][3]. By inhibiting ACC, this compound blocks the synthesis of malonyl-CoA, a critical precursor for fatty acid synthesis and a regulator of fatty acid oxidation[1]. This mechanism of action makes it a valuable tool for studying metabolic pathways and for the development of therapeutics targeting metabolic disorders.
Data Presentation: Solubility Profile
The solubility of this compound is a critical factor in the preparation of stock solutions for in vitro and in vivo experiments. The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 19.95 mg/mL to 97 mg/mL | [2][4][5] |
| DMF | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL to 97 mg/mL | [1][2] |
| Water | Insoluble | [2] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| H₂O (with sonication) | 50 mg/mL (as hydrochloride salt) | [6] |
Note: The molecular weight of this compound is 485.62 g/mol [2][5]. Some sources indicate that the molecular weight may be batch-specific due to variable water content; it is advisable to refer to the vial label or certificate of analysis for the specific batch[7]. For the hydrochloride salt, the molecular weight will be different.
Experimental Protocols: Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound, primarily for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
-
Sterile pipette tips
Protocol:
-
Pre-warming the Solvent: If you intend to prepare a high-concentration stock solution, pre-warm the DMSO to 37°C to aid in dissolution[4][8].
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Adding the Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 485.62), you would add 205.9 µL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, you can sonicate the tube for a short period[4][8].
-
Alternatively, or in combination with sonication, you can warm the solution at 37°C for a brief period to enhance solubility[4][8].
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to product degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[4][9].
-
Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6 months or longer, depending on the supplier's recommendation)[4][5][9].
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Signaling Pathway of this compound Inhibition.
References
- 1. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. ACC Inhibitor IV, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Dissolving CP-640186 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the dissolution of CP-640186, a potent, non-selective Acetyl-CoA Carboxylase (ACC) inhibitor, in Dimethyl Sulfoxide (DMSO). It includes solubility data, step-by-step instructions for preparing stock solutions, safety precautions, and a diagram illustrating the compound's mechanism of action.
Introduction to this compound
This compound is a cell-permeable, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms with IC₅₀ values of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2, respectively. ACC is a critical enzyme in the fatty acid synthesis pathway, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA. By inhibiting ACC, this compound effectively blocks de novo fatty acid synthesis and promotes fatty acid oxidation. This mechanism makes it a valuable tool for research in metabolic diseases, such as obesity and diabetes, as well as in oncology.
Solubility Data
The solubility of this compound in DMSO can vary slightly between suppliers, likely due to differences in crystalline form and purity. It is crucial to use anhydrous, high-purity DMSO for optimal dissolution, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.
| Parameter | Value | Source |
| Molecular Weight | 485.62 g/mol | |
| Solubility in DMSO | 30 mg/mL to 100 mg/mL | |
| (61.78 mM to 205.92 mM) | ||
| Specific Solubility Data | 100 mg/mL (205.92 mM) | MedchemExpress |
| 97 mg/mL (199.74 mM) | Selleck Chemicals | |
| 45 mg/mL (92.67 mM) | TargetMol | |
| 30 mg/mL | Cayman Chemical | |
| ≥ 19.95 mg/mL | GlpBio | |
| Appearance | Crystalline solid |
Materials and Equipment
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, preferably from a newly opened bottle.
-
Sterile, amber glass vials or polypropylene tubes.
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes (P1000, P200, P20)
-
Ultrasonic water bath (sonicator)
-
Water bath or heating block (optional, for gentle warming)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.
Experimental Protocols
Safety Precautions
-
DMSO Handling: DMSO is a combustible liquid that can readily penetrate the skin and may carry dissolved chemicals into the body. Always handle DMSO in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles and chemical-resistant gloves.
-
Compound Handling: this compound is a potent bioactive compound. Avoid inhalation of the powder and direct contact with skin or eyes.
Protocol for Preparing a 10 mM Stock Solution
This protocol provides a general method for preparing a commonly used concentration. Adjust the mass of this compound and the volume of DMSO as needed for your specific experimental requirements.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile vial on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 5 mg) and record the exact mass.
-
Solvent Calculation: Calculate the required volume of DMSO to achieve the target concentration.
-
Formula: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
Example for 5 mg to make 10 mM: Volume (mL) = [5 mg / 485.62 mg/mmol] / 10 mmol/L = 1.0296 mL
-
-
Dissolution: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), store at -20°C. For long-term storage (6 months or more), store at -80°C. Keep vials tightly sealed and protected from light.
Diagrams
Experimental Workflow for Dissolution
Caption: Workflow for dissolving this compound in DMSO.
Signaling Pathway: Mechanism of Action of this compound
Application Notes and Protocols: CP-640186 Treatment in HepG2 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC).[1][2][3][4][5] ACC is a critical enzyme in the fatty acid biosynthesis pathway, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][4][5][6] There are two main isoforms of ACC in mammals: ACC1, which is predominantly found in lipogenic tissues like the liver and adipose tissue, and ACC2, which is primarily located in oxidative tissues such as skeletal muscle and the heart.[7] By inhibiting both ACC1 and ACC2, this compound effectively reduces the levels of malonyl-CoA in both lipogenic and oxidative tissues.[5] This dual inhibition leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, making this compound a valuable tool for studying metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and the metabolic syndrome.[2][7] The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver metabolism, and as such, is an excellent system for investigating the cellular effects of ACC inhibitors like this compound.[2]
Mechanism of Action in HepG2 Cells
In HepG2 cells, this compound exerts its effects primarily through the inhibition of ACC1.[2] ACC1 is the cytosolic isoform of ACC that produces the malonyl-CoA pool utilized for de novo lipogenesis.[5][8] this compound is a reversible and allosteric inhibitor that binds to the carboxyltransferase (CT) domain of ACC.[9] This inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[2][9]
The direct consequence of ACC inhibition by this compound is a reduction in the intracellular concentration of malonyl-CoA. Malonyl-CoA is the essential building block for the synthesis of fatty acids by fatty acid synthase (FAS).[5] Therefore, a decrease in malonyl-CoA levels leads to a direct inhibition of fatty acid synthesis. Furthermore, malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5] While the impact on fatty acid oxidation is more pronounced in tissues with high ACC2 expression, the reduction of malonyl-CoA in HepG2 cells can also contribute to an increase in fatty acid oxidation.
The activity of ACC is also regulated by upstream signaling pathways, most notably by AMP-activated protein kinase (AMPK). AMPK, a key sensor of cellular energy status, can phosphorylate and inactivate ACC.[10][11] While this compound directly inhibits ACC, it is important to consider the broader context of cellular energy homeostasis and the potential interplay with the AMPK signaling pathway in HepG2 cells.
Data Presentation
The following tables summarize the quantitative data for the effects of this compound.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 53 nM | Rat Liver ACC1 | [1][3][4][6] |
| IC50 | 61 nM | Rat Skeletal Muscle ACC2 | [1][3][4][6] |
| IC50 | ~55 nM | Both ACC Isozymes | [2][3] |
| IC50 | 0.84 µM | Inhibition of fatty acid synthesis | HepG2 cells (48 hr treatment) |
| EC50 | 0.62 µM | Inhibition of fatty acid synthesis | HepG2 cells (2 hr treatment)[1][4] |
| EC50 | 1.8 µM | Inhibition of triglyceride (TG) synthesis | HepG2 cells (2 hr treatment)[1][4] |
Experimental Protocols
HepG2 Cell Culture and Maintenance
-
Cell Line: HepG2 (human hepatoma cell line).
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound Treatment Protocol
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%).
-
Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and grow for 24 hours before treatment.
-
Treatment: Remove the growth medium and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 2 hours for acute effects on synthesis, or 24-48 hours for longer-term effects).[1][4]
Fatty Acid Synthesis Assay (using [¹⁴C]-Acetate Incorporation)
-
Principle: This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into the lipid fraction of the cells.
-
Procedure:
-
Culture and treat HepG2 cells with this compound as described above.
-
During the last 2-4 hours of the treatment period, add [¹⁴C]-acetate to the culture medium.
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g., hexane:isopropanol).
-
Measure the radioactivity in the lipid extract using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Compare the [¹⁴C]-acetate incorporation in this compound-treated cells to that in vehicle-treated control cells.
-
Triglyceride (TG) Synthesis Assay
-
Principle: This assay quantifies the amount of triglycerides in the cells.
-
Procedure:
-
Culture and treat HepG2 cells with this compound.
-
After the treatment period, wash the cells with PBS and lyse them.
-
Use a commercial colorimetric or fluorometric triglyceride quantification kit to measure the TG content in the cell lysates.
-
Normalize the TG content to the total protein concentration.
-
Compare the TG levels in this compound-treated cells to those in vehicle-treated controls.
-
Cell Viability/Cytotoxicity Assay
-
Principle: To ensure that the observed effects on fatty acid and triglyceride synthesis are not due to cytotoxicity, a cell viability assay should be performed.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and treat with a range of this compound concentrations.
-
After the desired incubation period (e.g., 24 or 48 hours), assess cell viability using a standard method such as the MTT assay, or by using a reagent like CellTiter-Glo which measures ATP levels as an indicator of cell viability.[12]
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Express the results as a percentage of the viability of the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of action of this compound in HepG2 cells.
Caption: Experimental workflow for this compound treatment of HepG2 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reframeDB [reframedb.org]
Application Notes and Protocols: Utilizing CP-640186 in C2C12 Myotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1] ACC is a critical enzyme in the regulation of fatty acid metabolism, existing in two primary isoforms: ACC1 (predominantly in lipogenic tissues like the liver and adipose tissue) and ACC2 (enriched in oxidative tissues such as skeletal and cardiac muscle). By inhibiting both ACC1 and ACC2, this compound effectively reduces the synthesis of malonyl-CoA, a key metabolite that both serves as a substrate for fatty acid synthesis and allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria for oxidation. Consequently, inhibition of ACC by this compound leads to a decrease in fatty acid synthesis and a concurrent increase in fatty acid oxidation.[2]
C2C12 myotubes, a well-established in vitro model of skeletal muscle fibers, are an invaluable tool for studying muscle metabolism, myogenesis, and the effects of therapeutic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in C2C12 myotubes, intended to guide researchers in investigating its effects on cellular metabolism and signaling.
Data Presentation
Quantitative Data Summary of this compound
| Parameter | Species/Tissue | Target | Value | Reference |
| IC₅₀ | Rat Liver | ACC1 | 53 nM | [1] |
| IC₅₀ | Rat Skeletal Muscle | ACC2 | 61 nM | [1] |
| EC₅₀ (Palmitate Oxidation) | C2C12 cells | ACC2 | 57 nM | [2] |
| Maximal Stimulation (Palmitate Oxidation) | C2C12 cells | ACC2 | 280% | [1] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in C2C12 Myotubes
Caption: Mechanism of this compound in C2C12 myotubes.
General Experimental Workflow
Caption: General workflow for studying this compound in C2C12 myotubes.
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): High-glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Tissue culture plates/flasks
Protocol:
-
Myoblast Proliferation:
-
Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 70-80% confluency to maintain their myogenic potential. Do not allow cells to become fully confluent during the proliferation phase.
-
To passage, wash the cells with PBS, add Trypsin-EDTA and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with GM, centrifuge the cells, and resuspend in fresh GM for plating.
-
-
Myotube Differentiation:
-
Seed C2C12 myoblasts in the desired culture plates at a density that will allow them to reach ~90-100% confluency.
-
Once confluent, aspirate the GM and wash the cells twice with PBS.
-
Add DM to the cells to induce differentiation.
-
Replace the DM every 24-48 hours.
-
Myotubes, characterized by their elongated and multinucleated morphology, should be visible within 3-4 days and are typically considered fully differentiated by day 5-7.
-
Treatment of C2C12 Myotubes with this compound
Materials:
-
Differentiated C2C12 myotubes
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Serum-free DMEM
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared for further dilution. Store the stock solution at -20°C or -80°C.
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in serum-free DMEM or the appropriate assay buffer.
-
It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific assay.[1]
-
A typical treatment duration is 2 hours for acute metabolic studies.[1]
-
Always include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.
-
Fatty Acid Oxidation Assay
This protocol is based on the measurement of radiolabeled CO₂ released from the oxidation of radiolabeled fatty acids (e.g., [¹⁴C]palmitate).
Materials:
-
Differentiated C2C12 myotubes in 24-well plates
-
[¹⁴C]palmitate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-Carnitine
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound
-
Whatman filter paper discs
-
Scintillation vials and scintillation cocktail
Protocol:
-
Pre-incubation:
-
Wash the differentiated myotubes twice with warm PBS.
-
Pre-incubate the cells for 30-60 minutes at 37°C in KRB buffer.
-
-
Incubation with [¹⁴C]palmitate:
-
Prepare the incubation medium containing KRB buffer, [¹⁴C]palmitate complexed to BSA, L-Carnitine, and the desired concentrations of this compound or vehicle (DMSO).
-
Add the incubation medium to the cells.
-
Seal the plates and incubate for 1-2 hours at 37°C.
-
-
Capture of ¹⁴CO₂:
-
Place a Whatman filter paper disc soaked in a CO₂ trapping agent (e.g., 1 M NaOH) in a suspended center well or attached to the lid of the plate.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) to the cell medium.
-
Allow the ¹⁴CO₂ to be trapped on the filter paper for at least 1 hour at room temperature.
-
-
Quantification:
-
Transfer the filter paper to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the results to the total protein content in each well.
-
Glucose Uptake Assay (2-NBDG)
This protocol utilizes the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Differentiated C2C12 myotubes in a black 96-well plate
-
This compound
-
2-NBDG
-
Glucose-free DMEM
-
Insulin (optional, as a positive control)
-
PBS
Protocol:
-
Pre-treatment and Starvation:
-
Wash the myotubes twice with warm PBS.
-
Incubate the cells in glucose-free DMEM for 1-2 hours at 37°C to starve them of glucose.
-
-
Treatment with this compound:
-
Replace the starvation medium with fresh glucose-free DMEM containing this compound or vehicle and incubate for the desired treatment time (e.g., 2 hours).
-
-
2-NBDG Incubation:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Remove the 2-NBDG containing medium and wash the cells three times with cold PBS to remove extracellular fluorescence.
-
Add PBS or a suitable lysis buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Normalize the fluorescence values to the total protein content per well.
-
Western Blot Analysis for Phosphorylated Proteins (p-ACC, p-AMPK)
Materials:
-
Differentiated C2C12 myotubes
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ACC (Ser79), anti-total ACC, anti-p-AMPK (Thr172), anti-total AMPK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis:
-
After treatment with this compound, wash the myotubes with cold PBS.
-
Lyse the cells on ice with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Concluding Remarks
This compound serves as a valuable pharmacological tool for elucidating the role of ACC and fatty acid metabolism in skeletal muscle. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the effects of this compound in C2C12 myotubes. The provided quantitative data and signaling pathway diagrams offer a solid foundation for experimental design and data interpretation. Further research into the long-term effects of this compound on gene expression and myogenesis in C2C12 myotubes will continue to enhance our understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-640186 Administration in Rat Models of Obesity
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-640186 is a potent, orally active, and cell-permeable inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism.[1][2] ACC exists in two isoforms, ACC1 (cytosolic) and ACC2 (mitochondrial), both of which are inhibited by this compound.[3] Inhibition of ACC leads to a decrease in the synthesis of malonyl-CoA, a key metabolite that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. By reducing malonyl-CoA levels, this compound stimulates fatty acid oxidation and inhibits fatty acid synthesis, making it a valuable tool for studying metabolic diseases such as obesity and type 2 diabetes in various experimental models.[1][4]
These application notes provide detailed protocols for the administration of this compound in rat models of obesity, including both diet-induced and genetic models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of ACC inhibitors.
Mechanism of Action of this compound
This compound exerts its effects by non-selectively inhibiting both ACC1 and ACC2.[4] This dual inhibition leads to two primary metabolic shifts:
-
Inhibition of Fatty Acid Synthesis: By blocking ACC1 in the cytosol, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, a crucial step in the de novo synthesis of fatty acids.[3]
-
Stimulation of Fatty Acid Oxidation: By reducing malonyl-CoA levels through the inhibition of ACC2 on the outer mitochondrial membrane, this compound relieves the inhibition of CPT1. This allows for increased transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[3]
The net effect is a shift from energy storage in the form of fat to energy expenditure through the burning of fatty acids.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Enzyme/Cell Line | Species | Value | Reference |
| IC₅₀ | ACC1 (liver) | Rat | 53 nM | [1] |
| IC₅₀ | ACC2 (skeletal muscle) | Rat | 61 nM | [1] |
| EC₅₀ (Fatty Acid Oxidation) | C2C12 cells | Mouse | 57 nM | [4] |
| EC₅₀ (Fatty Acid Oxidation) | Epitrochlearis muscle strips | Rat | 1.3 µM | [4] |
| EC₅₀ (Fatty Acid Synthesis) | HepG2 cells | Human | 0.62 µM | [2] |
| EC₅₀ (Triglyceride Synthesis) | HepG2 cells | Human | 1.8 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Tissue | ED₅₀ (mg/kg) | Reference |
| Malonyl-CoA Reduction | Liver | 55 | [4] |
| Malonyl-CoA Reduction | Soleus Muscle | 6 | [4] |
| Malonyl-CoA Reduction | Quadriceps Muscle | 15 | [4] |
| Malonyl-CoA Reduction | Cardiac Muscle | 8 | [4] |
| Fatty Acid Synthesis Inhibition | Whole Body | 13 | [4] |
| Fatty Acid Oxidation Stimulation | Whole Body | ~30 | [4] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Rats
This protocol describes the induction of obesity in rats through the use of a high-fat diet.
Materials:
-
Male Sprague-Dawley or Wistar rats (5-6 weeks old)
-
Standard chow diet (e.g., 13.5% kcal from fat)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Animal caging with ad libitum access to food and water
-
Weighing scale
Procedure:
-
Acclimatize rats for 1-2 weeks upon arrival, providing standard chow and water ad libitum.
-
After acclimatization, randomly divide the rats into two groups: a control group that continues on the standard chow diet and a DIO group that is switched to the HFD.
-
House the rats individually to allow for accurate monitoring of food intake.
-
Monitor body weight and food intake weekly for the duration of the study (typically 8-16 weeks for obesity to develop).
-
Confirm the obese phenotype by significantly higher body weight and adiposity in the HFD group compared to the control group.
Protocol 2: Administration of this compound by Oral Gavage
This protocol details the preparation and administration of this compound to rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Vortex mixer
-
Sonicator (optional)
-
Animal scale
-
Gavage needles (appropriate size for rats, e.g., 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.
-
Prepare the vehicle (0.5% CMC).
-
Suspend the this compound powder in the vehicle to the desired concentration (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure a uniform suspension. Sonication can be used to aid in dispersion if necessary. Prepare fresh daily.
-
-
Dosing Procedure:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and mark the gavage needle accordingly.
-
Insert the gavage needle into the mouth and gently advance it along the roof of the mouth and down the esophagus until the mark is reached. Do not force the needle.
-
Administer the calculated volume of the this compound suspension slowly.
-
Carefully withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
For chronic studies, this procedure is typically performed once daily.
-
Protocol 3: Assessment of Efficacy in a Chronic Obesity Study
This protocol outlines a typical experimental design for evaluating the long-term effects of this compound in DIO rats.
Experimental Design:
-
Animals: Male DIO Sprague-Dawley rats (established as per Protocol 1).
-
Groups:
-
Lean Control (Standard Chow + Vehicle)
-
DIO Control (HFD + Vehicle)
-
DIO + this compound (HFD + desired dose, e.g., 10, 30, 100 mg/kg)
-
-
Duration: 4-8 weeks.
-
Administration: Daily oral gavage (as per Protocol 2).
Measurements:
-
Body Weight: Measured weekly.
-
Food Intake: Measured daily or weekly.
-
Body Composition: Assessed at the beginning and end of the study using methods like DEXA or MRI.
-
Glucose Tolerance Test (GTT): Performed at the end of the study.
-
Fast rats overnight.
-
Collect a baseline blood sample (t=0).
-
Administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection or oral gavage.
-
Collect blood samples at various time points (e.g., 15, 30, 60, 120 minutes) to measure blood glucose levels.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the rats.
-
Collect blood for analysis of plasma parameters (e.g., insulin, triglycerides, cholesterol, free fatty acids).
-
Harvest tissues (liver, adipose tissue, muscle) for weight measurement and further analysis (e.g., malonyl-CoA levels, gene expression).
-
Caption: General experimental workflow for a chronic study.
Considerations for Genetic Models of Obesity
The protocols described above can be adapted for use in genetic rat models of obesity, such as the Zucker rat.
-
Zucker Rats: These rats have a mutation in the leptin receptor gene, leading to hyperphagia and obesity.[5][6] They are a well-established model of genetic obesity and insulin resistance.
-
Obese (fa/fa): Exhibit the obese phenotype.
-
Lean (+/fa or +/+): Used as controls.
-
-
Protocol Adaptations:
-
Diet-induced obesity is not required.
-
Treatment with this compound can be initiated at a specific age when the obese phenotype is well-developed (e.g., 8-12 weeks of age).
-
The same administration and assessment protocols can be applied.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of ACC and fatty acid metabolism in the pathophysiology of obesity. The protocols and data presented here provide a comprehensive guide for researchers to design and conduct robust preclinical studies in rat models of obesity. Careful consideration of the animal model, drug formulation, and relevant endpoints is crucial for obtaining meaningful and reproducible results.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Status of Lean and Obese Zucker Rats Based on Untargeted and Targeted Metabolomics Analysis of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Application Notes and Protocols for CP-640186 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to CP-640186
This compound is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] ACC is a critical enzyme in the regulation of fatty acid metabolism, existing in two primary isoforms: ACC1, which is predominantly cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3][4][5] By inhibiting both ACC1 and ACC2, this compound effectively blocks the synthesis of malonyl-CoA, a key metabolic intermediate.[1][2] This dual inhibition leads to a simultaneous decrease in fatty acid synthesis and an increase in fatty acid oxidation, making this compound a valuable tool for studying metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[5][6]
The mechanism of action for this compound is reversible and involves allosteric inhibition.[2] It is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate, indicating that it does not bind to the active sites of these substrates.[3][4]
Application of this compound in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[7][8][9] When combined with the use of stable isotope tracers, such as ¹³C-labeled glucose or glutamine, ¹³C-MFA can provide a detailed map of cellular metabolic pathways. The use of this compound in conjunction with ¹³C-MFA allows researchers to precisely investigate the impact of ACC inhibition on central carbon metabolism, fatty acid metabolism, and interconnected pathways.
By treating cells or animal models with this compound during a ¹³C tracer experiment, it is possible to:
-
Quantify the redirection of metabolic fluxes in response to ACC inhibition.
-
Elucidate the compensatory mechanisms that cells activate to maintain energy homeostasis.
-
Identify potential off-target effects of ACC inhibition on other metabolic pathways.
-
Validate the efficacy and mechanism of action of novel therapeutic agents targeting fatty acid metabolism.
Quantitative Data for this compound
The following tables summarize the quantitative data available for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory and Effector Concentrations of this compound
| Parameter | Target/Assay | Cell Line/System | Value | Reference |
| IC₅₀ | Rat Liver ACC1 | - | 53 nM | [1][2][4] |
| Rat Skeletal Muscle ACC2 | - | 61 nM | [1][2][4] | |
| HepG2 Cell Fatty Acid Synthesis | HepG2 | ~55 nM | [3][10] | |
| EC₅₀ | Inhibition of Fatty Acid Synthesis | HepG2 | 0.62 µM | [1] |
| Inhibition of Triglyceride Synthesis | HepG2 | 1.8 µM | [1] | |
| Stimulation of Fatty Acid Oxidation | C2C12 | 57 nM | [3][4] | |
| Stimulation of Fatty Acid Oxidation | Rat Epitrochlearis Muscle | 1.3 µM | [3][4] |
Table 2: In Vivo Effective Doses of this compound
| Parameter | Effect | Animal Model | Value | Reference |
| ED₅₀ | Lowering Hepatic Malonyl-CoA | Rats | 55 mg/kg | [3][4] |
| Lowering Soleus Muscle Malonyl-CoA | Rats | 6 mg/kg | [3][4] | |
| Lowering Quadriceps Muscle Malonyl-CoA | Rats | 15 mg/kg | [3][4] | |
| Lowering Cardiac Muscle Malonyl-CoA | Rats | 8 mg/kg | [3][4] | |
| Inhibition of Fatty Acid Synthesis | Rats | 13 mg/kg | [3][4] | |
| Inhibition of Fatty Acid Synthesis | CD1 Mice | 11 mg/kg | [3][4] | |
| Inhibition of Fatty Acid Synthesis | ob/ob Mice | 4 mg/kg | [3][4] | |
| Stimulation of Whole Body Fatty Acid Oxidation | Rats | ~30 mg/kg | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound action on ACC1 and ACC2.
Caption: Experimental workflow for ¹³C-MFA with this compound.
Detailed Experimental Protocols
Protocol for ¹³C-Metabolic Flux Analysis in Cultured Adherent Cells (e.g., HepG2) with this compound
Objective: To quantify the effect of this compound on the central carbon metabolism of adherent cells using ¹³C-MFA.
Materials:
-
Adherent cell line (e.g., HepG2)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DMEM without glucose, glutamine, and phenol red
-
¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)
-
This compound (stored as a stock solution in DMSO)
-
DMSO (vehicle control)
-
80% Methanol (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of reaching -9°C and 15,000 x g
-
LC-MS/MS or GC-MS system
-
MFA software (e.g., INCA, Metran, 13CFLUX2)
Procedure:
-
Cell Culture:
-
Seed HepG2 cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
Culture cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Isotopic Labeling and Inhibitor Treatment:
-
On the day of the experiment, prepare the labeling medium by supplementing glucose- and glutamine-free DMEM with the desired concentration of [U-¹³C₆]glucose (e.g., 10 mM) and unlabeled glutamine (e.g., 2 mM).
-
Prepare two sets of treatment media:
-
This compound Treatment: Add this compound from a concentrated stock solution to the labeling medium to achieve the desired final concentration (e.g., 1 µM).
-
Vehicle Control: Add the same volume of DMSO to the labeling medium.
-
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the appropriate treatment or vehicle control labeling medium to each well.
-
Incubate the cells for a period sufficient to reach isotopic steady state. This time should be optimized for the specific cell line and experimental conditions but is typically between 8 and 24 hours.
-
-
Metabolite Quenching and Extraction:
-
Quenching:
-
Quickly aspirate the labeling medium from the wells.
-
Immediately wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.
-
-
Extraction:
-
Place the plates on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Store the metabolite extracts at -80°C until analysis.
-
-
-
Sample Analysis:
-
Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites in central carbon metabolism (e.g., pyruvate, lactate, citrate, malate, amino acids).
-
-
Data Analysis and Flux Calculation:
-
Process the raw mass spectrometry data to correct for the natural abundance of ¹³C.
-
Use a metabolic network model and MFA software to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions and any measured extracellular fluxes (e.g., glucose uptake, lactate secretion).
-
Compare the calculated flux maps between the this compound treated and vehicle control groups to determine the impact of ACC inhibition.
-
Protocol for In Vivo Metabolic Flux Analysis in a Rodent Model with this compound
Objective: To assess the impact of this compound on whole-body and tissue-specific metabolic fluxes in a rodent model.
Materials:
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
¹³C-labeled tracer (e.g., [U-¹³C₆]glucose) for infusion
-
Anesthetic
-
Surgical tools for catheter placement (if required for infusion)
-
Blood collection supplies (e.g., heparinized tubes)
-
Liquid nitrogen for snap-freezing tissues
-
Tissue homogenization equipment
-
Perchloric acid or other suitable extraction solvent
-
LC-MS/MS or GC-MS system
-
MFA software
Procedure:
-
Animal Acclimation and Treatment:
-
Acclimate animals to the housing conditions for at least one week.
-
Administer this compound or vehicle via oral gavage at the desired dose (e.g., 10-30 mg/kg) at a defined time point before the tracer infusion.
-
-
Isotopic Tracer Infusion:
-
For steady-state MFA, infuse a ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose) intravenously at a constant rate for a period sufficient to achieve isotopic steady state in the plasma and tissues of interest (typically 90-120 minutes).
-
-
Sample Collection:
-
At the end of the infusion period, collect blood samples into heparinized tubes.
-
Immediately euthanize the animal and rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, adipose tissue).
-
Snap-freeze the tissues in liquid nitrogen to quench metabolism.
-
Store all samples at -80°C until processing.
-
-
Metabolite Extraction:
-
Plasma: Deproteinize plasma samples by adding a cold solvent like methanol or perchloric acid, followed by centrifugation.
-
Tissues: Homogenize the frozen tissues in a cold extraction solvent (e.g., perchloric acid or methanol/chloroform/water) to extract metabolites. Centrifuge to pellet the tissue debris.
-
-
Sample Analysis:
-
Analyze the plasma and tissue extracts by LC-MS/MS or GC-MS to determine the enrichment and mass isotopomer distributions of relevant metabolites.
-
-
Data Analysis and Flux Calculation:
-
Use the plasma isotopic enrichment as the input function for modeling tissue-specific fluxes.
-
Employ appropriate metabolic network models for each tissue and use MFA software to calculate metabolic fluxes.
-
Compare the flux distributions between the this compound treated and vehicle control groups to understand the in vivo effects of ACC inhibition.
-
Concluding Remarks
This compound is a powerful pharmacological tool for investigating the role of ACC in metabolic regulation. When used in conjunction with metabolic flux analysis, it provides a quantitative and dynamic view of how inhibiting fatty acid synthesis and stimulating fatty acid oxidation impacts the entire metabolic network. The protocols provided here offer a framework for researchers to design and execute robust experiments to further elucidate the complex metabolic effects of ACC inhibition in both in vitro and in vivo systems. Careful optimization of experimental parameters, such as inhibitor concentration, treatment duration, and tracer selection, is crucial for obtaining high-quality and interpretable data.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Fatty Acid Oxidation Assays Using CP-640186
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for cellular energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. A key regulator of this pathway is Acetyl-CoA Carboxylase (ACC), which synthesizes malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid uptake.
CP-640186 is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3][4] By inhibiting ACC, this compound reduces the intracellular concentration of malonyl-CoA, leading to the disinhibition of CPT1 and a subsequent increase in the rate of fatty acid oxidation.[1] This makes this compound a valuable pharmacological tool for studying the role of FAO in various physiological and pathological contexts.
These application notes provide detailed protocols for utilizing this compound in cell-based fatty acid oxidation assays, along with key quantitative data and visualizations to facilitate experimental design and data interpretation.
Mechanism of Action of this compound
This compound inhibits the carboxyltransferase (CT) domain of both ACC1 and ACC2, preventing the carboxylation of acetyl-CoA to form malonyl-CoA.[5][6] This reduction in malonyl-CoA levels relieves the allosteric inhibition of CPT1, allowing for increased transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation.
Quantitative Data for this compound
The following tables summarize the key in vitro and in vivo efficacy parameters of this compound.
| Parameter | Target | Species | Value | Reference |
| IC50 | Rat Liver ACC1 | Rat | 53 nM | [3][4] |
| Rat Skeletal Muscle ACC2 | Rat | 61 nM | [3][4] | |
| HepG2 Cell ACC | Human | ~55 nM | [1][2] | |
| EC50 | Fatty Acid Synthesis Inhibition (HepG2 cells) | Human | 0.62 µM | [4] |
| Triglyceride Synthesis Inhibition (HepG2 cells) | Human | 1.8 µM | [4] | |
| Palmitate Oxidation Stimulation (C2C12 cells) | Mouse | 57 nM | [1][3][4] | |
| Palmitate Oxidation Stimulation (Rat epitrochlearis muscle) | Rat | 1.3 µM | [1][3][4] | |
| ED50 | Malonyl-CoA Lowering (Rat Liver) | Rat | 55 mg/kg | [1][2] |
| Malonyl-CoA Lowering (Rat Soleus Muscle) | Rat | 6 mg/kg | [1][2] | |
| Fatty Acid Synthesis Inhibition (Rat) | Rat | 13 mg/kg | [1][2] | |
| Whole Body Fatty Acid Oxidation Stimulation (Rat) | Rat | ~30 mg/kg | [1][2] |
Table 1: In Vitro and In Vivo Efficacy of this compound.
Experimental Protocols
Two primary methods for assessing fatty acid oxidation in response to this compound treatment are detailed below: a radiolabeled substrate assay and an oxygen consumption-based assay.
Protocol 1: Fatty Acid Oxidation Assay Using Radiolabeled [3H]Palmitate
This protocol measures the production of [3H]H₂O from the oxidation of [9,10-3H]-palmitate, providing a direct measure of FAO.
Materials:
-
Cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
[9,10-3H]-palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
Experimental Workflow:
Procedure:
-
Cell Culture: Seed cells in multi-well plates and culture until they reach the desired confluency. For cell types like C2C12 myoblasts, differentiate them into myotubes prior to the assay.
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of palmitate complexed to BSA. A common ratio is 5:1 (palmitate:BSA).
-
Add [9,10-3H]-palmitic acid to the palmitate-BSA solution to achieve the desired final specific activity.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations.
-
Pre-incubate the cells with the this compound-containing medium or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Fatty Acid Oxidation Assay:
-
Prepare the assay medium containing the [3H]palmitate-BSA complex and L-carnitine in a serum-free medium.
-
Remove the pre-incubation medium from the cells and wash once with PBS.
-
Add the assay medium to each well.
-
Incubate the plates at 37°C for a defined period (e.g., 1-3 hours).
-
-
Measurement of [3H]H₂O Production:
-
At the end of the incubation, transfer the assay medium to a new tube.
-
Precipitate the un-oxidized [3H]palmitate by adding TCA to a final concentration of 10%.
-
Centrifuge the samples to pellet the precipitate.
-
Separate the supernatant containing the [3H]H₂O from the pellet. This can be achieved using methods like anion exchange chromatography.
-
Add the aqueous phase to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein content of each well.
-
Calculate the fold change in fatty acid oxidation in this compound-treated cells compared to vehicle-treated controls.
-
Protocol 2: Fatty Acid Oxidation Assay Using an Extracellular Flux Analyzer
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), an indirect measure of mitochondrial respiration and fatty acid oxidation.
Materials:
-
Cells of interest
-
Cell culture medium
-
Seahorse XF cell culture microplates
-
Seahorse XF Base Medium
-
L-glutamine, glucose, sodium pyruvate
-
L-carnitine
-
Palmitate-BSA conjugate
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Extracellular flux analyzer and associated consumables
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Preparation of Assay Medium:
-
Prepare the Seahorse XF Base Medium supplemented with L-carnitine and low concentrations of glucose and glutamine.
-
Prepare the palmitate-BSA substrate and add it to the assay medium.
-
-
Cell Plate Preparation:
-
On the day of the assay, remove the culture medium from the cells.
-
Wash the cells with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
Compound Plate Preparation:
-
Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Load the appropriate ports of the hydrated sensor cartridge with the compounds for sequential injection. A typical injection strategy would be:
-
Port A: Vehicle or this compound
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
-
Seahorse XF Assay:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Start the assay protocol, which will measure basal OCR and then the OCR response to the sequential injection of the compounds.
-
-
Data Analysis:
-
The software will calculate various parameters of mitochondrial function.
-
The key measurement will be the increase in basal and maximal OCR in the presence of palmitate and this compound compared to the vehicle control.
-
Conclusion
This compound is a powerful tool for investigating the role of fatty acid oxidation in cellular metabolism and disease. The protocols outlined in these application notes provide robust and reliable methods for quantifying the effects of this compound on FAO in a variety of cell types. By utilizing these methodologies, researchers can gain valuable insights into the therapeutic potential of targeting the ACC-CPT1 axis for the treatment of metabolic disorders.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Malonyl-CoA Levels after CP-640186 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC).[1][2] ACC is a critical enzyme in fatty acid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][2][3] Malonyl-CoA serves as a key building block for the synthesis of fatty acids and also acts as a regulator of fatty acid oxidation.[4][5] There are two main isoforms of ACC: ACC1, which is primarily cytosolic and involved in fatty acid synthesis in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation in tissues such as skeletal muscle and the heart.[3][6][7] this compound is an isozyme-nonselective inhibitor, targeting both ACC1 and ACC2.[4][8][9] By inhibiting ACC, this compound reduces the intracellular concentration of malonyl-CoA, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[4][8][10] These effects make this compound and other ACC inhibitors promising therapeutic agents for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[3]
This document provides detailed application notes and protocols for measuring the reduction of malonyl-CoA levels in biological samples following treatment with this compound.
Mechanism of Action of this compound
This compound acts as a reversible and allosteric inhibitor of ACC.[11] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate, indicating that it interacts with the enzyme during the carboxyl transfer reaction.[8][9] By binding to ACC, this compound prevents the carboxylation of acetyl-CoA, thereby directly reducing the synthesis of malonyl-CoA.
Quantitative Data on this compound Activity
The following tables summarize the in vitro and in vivo potency of this compound from published studies.
Table 1: In Vitro Inhibition of ACC by this compound
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | Rat Liver ACC1 | 53 nM | [1][2][9] |
| IC50 | Rat Skeletal Muscle ACC2 | 61 nM | [1][2][9] |
| IC50 | HepG2 cells (Fatty Acid Synthesis) | ~55 nM | [8][10] |
| EC50 | C2C12 cells (Fatty Acid Oxidation) | 57 nM | [1][8] |
| EC50 | Rat Epitrochlearis Muscle (Fatty Acid Oxidation) | 1.3 µM | [1][8] |
Table 2: In Vivo Efficacy of this compound in Lowering Malonyl-CoA in Rats
| Tissue | ED50 (mg/kg) | Reference |
| Liver | 55 | [8][9] |
| Soleus Muscle | 6 | [8][9] |
| Quadriceps Muscle | 15 | [8][9] |
| Cardiac Muscle | 8 | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol describes the treatment of cultured cells (e.g., HepG2 for fatty acid synthesis or C2C12 for fatty acid oxidation studies) with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium
-
Cultured cells (e.g., HepG2, C2C12)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell lysis and malonyl-CoA extraction (see Protocol 2)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare Working Solutions: On the day of the experiment, dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 100 µM).[1][2] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2 hours).[1][2]
-
Sample Collection: After incubation, remove the treatment medium and immediately proceed with cell lysis and malonyl-CoA extraction as described in Protocol 2.
Protocol 2: Extraction and Quantification of Malonyl-CoA by LC-MS/MS
This protocol details the extraction of malonyl-CoA from cell or tissue samples and its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a highly sensitive and specific method.[12][13][14][15][16]
Materials:
-
Cell or tissue samples treated with this compound
-
Ice-cold 10% trichloroacetic acid (TCA) or 0.3 M perchloric acid[12][15]
-
Reversed-phase solid-phase extraction (SPE) columns
-
Solvents for HPLC (e.g., ammonium formate)[15]
-
LC-MS/MS system
Procedure:
-
Sample Homogenization and Extraction:
-
For Cultured Cells: Place the culture plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold 10% TCA directly to the wells and scrape the cells. Collect the cell lysate.
-
For Tissues: Immediately after collection, freeze-clamp the tissue in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in ice-cold 10% TCA.[12][13]
-
-
Internal Standard Spiking: Add a known amount of the internal standard ([13C3]malonyl-CoA) to each sample to correct for extraction efficiency and matrix effects.[12][13]
-
Protein Precipitation: Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a reversed-phase SPE column according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs, including malonyl-CoA, with an appropriate solvent.
-
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.[14]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate malonyl-CoA from other acyl-CoAs using a suitable HPLC column and gradient.
-
Detect and quantify malonyl-CoA and the internal standard using multiple reaction monitoring (MRM).[17]
-
-
Data Analysis: Calculate the concentration of malonyl-CoA in each sample by comparing the peak area ratio of endogenous malonyl-CoA to the internal standard against a standard curve prepared with known amounts of malonyl-CoA.
Alternative Method: ELISA
While LC-MS/MS is the gold standard, commercially available ELISA kits for malonyl-CoA can be an alternative for relative quantification.[18][19] These kits typically employ a competitive immunoassay format.[18] It is crucial to validate the specificity and sensitivity of any ELISA kit for the specific sample type being analyzed.
Conclusion
Measuring the reduction in malonyl-CoA levels is a direct and reliable method to assess the pharmacological activity of ACC inhibitors like this compound. The protocols outlined in this document, particularly the LC-MS/MS method, provide a robust framework for researchers to quantify this key metabolic intermediate. Accurate measurement of malonyl-CoA is essential for understanding the mechanism of action of ACC inhibitors and for the development of novel therapeutics for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mybiosource.com [mybiosource.com]
- 19. resources.amsbio.com [resources.amsbio.com]
Troubleshooting & Optimization
CP-640186 not dissolving properly in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving CP-640186 in DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving properly in DMSO. What are the common causes and solutions?
A1: Difficulty in dissolving this compound in DMSO can arise from several factors. Below is a troubleshooting guide to address these common issues.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Solvent Quality | DMSO is hygroscopic and readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of many organic compounds, including this compound.[1] | Use fresh, anhydrous, or high-purity DMSO (<0.05% water). Always use a fresh aliquot from a newly opened bottle for preparing stock solutions. |
| Insufficient Mechanical Agitation | The compound may require more energy to overcome the crystal lattice energy and fully dissolve. | Vortex the solution for several minutes. If particles are still visible, proceed to sonication.[2][3] |
| Low Temperature | Dissolution can be an endothermic process, and ambient temperature may not be sufficient for complete solubilization, especially at higher concentrations. | Gently warm the solution in a water bath at a temperature not exceeding 50°C.[3] Be cautious, as excessive heat can degrade the compound. |
| Supersaturation | You might be attempting to prepare a stock solution at a concentration higher than the solubility limit of this compound in DMSO. | Refer to the solubility data table below. Prepare a stock solution at a concentration known to be within the solubility range. |
| Compound Precipitation | Once a compound crystallizes or precipitates out of a DMSO solution, it can be difficult to redissolve.[4] This can be triggered by freeze-thaw cycles or the introduction of water.[4] | If precipitation is observed, sonication and gentle warming may help.[5] To prevent this, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3] |
Quantitative Data Summary
The solubility of this compound in DMSO has been reported by various suppliers. This table summarizes the available quantitative data for easy comparison.
| Supplier | Reported Solubility in DMSO | Molar Concentration (Approx.) |
| Cayman Chemical | 30 mg/mL[6][7] | ~61.78 mM |
| Selleck Chemicals | 97 mg/mL[1] | ~199.74 mM |
| MedchemExpress | 100 mg/mL[8] | ~205.92 mM |
| TargetMol | 45 mg/mL[2] | ~92.67 mM |
| Sigma-Aldrich | 50 mg/mL[9] | ~102.96 mM |
Molecular Weight of this compound: 485.6 g/mol [6]
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol provides a detailed methodology for dissolving this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warming the Solvent: Gently warm the anhydrous DMSO to room temperature if stored at a lower temperature.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Adding the Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL or 20 mM).
-
Initial Dissolution: Tightly cap the vial and vortex the mixture for 2-3 minutes. Visually inspect the solution for any undissolved particles.
-
Sonication (if necessary): If undissolved particles remain, place the vial in a water bath sonicator. Sonicate for 15-30 minutes.[2] Some suppliers recommend that sonication may be necessary to achieve complete dissolution.[2][8]
-
Gentle Warming (if necessary): If the solution is still not clear, warm it in a water bath at 37-50°C for 10-15 minutes.[3] Vortex the vial intermittently. Do not exceed 50°C to prevent potential compound degradation.
-
Final Inspection: Once the solution is clear, allow it to cool to room temperature.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][8]
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Mechanism of action of this compound in the fatty acid synthesis pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. ziath.com [ziath.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ACC Inhibitor IV, this compound | Sigma-Aldrich [sigmaaldrich.com]
CP-640186 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of CP-640186 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and reversible inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3] It is an isozyme-nonselective inhibitor, meaning it targets both ACC1 and ACC2.[1][4][5][6] ACC is a critical enzyme in the fatty acid synthesis pathway, responsible for converting acetyl-CoA to malonyl-CoA.[2][7] By inhibiting ACC, this compound blocks the synthesis of fatty acids and can stimulate fatty acid oxidation.[5][6][8]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 4 years[9] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1][4] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[1][2] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO, with a solubility of up to 97 mg/mL.[1] It is also soluble in DMF and ethanol at 30 mg/mL.[9][10] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to use fresh, moisture-free DMSO to ensure maximum solubility.[1]
Q4: Is there any information on the stability of this compound in cell culture media?
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my long-term cell culture experiments.
This could be due to the degradation of this compound in the cell culture medium over the course of your experiment.
Recommended Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium. A detailed protocol for this is provided below.
-
Optimize Dosing Schedule: If you find that this compound is degrading over time, consider a media change with a fresh compound at regular intervals to maintain a more consistent concentration.
-
Control for Serum Interactions: Components in fetal bovine serum (FBS) or other supplements can potentially bind to or metabolize the compound. If possible, perform initial stability tests in both the basal medium and the complete medium containing all supplements.
-
Verify Stock Solution Integrity: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using HPLC
This protocol provides a framework for assessing the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA), HPLC grade
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a working solution of this compound: Dilute your DMSO stock solution of this compound into the pre-warmed (37°C) cell culture medium to your final experimental concentration.
-
Timepoint Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 500 µL) of the medium containing this compound. This will serve as your T=0 reference.
-
Incubation: Place the tube with the remaining medium in a 37°C, 5% CO2 incubator.
-
Collect Timepoint Samples: At various time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), collect additional aliquots from the incubated medium.
-
Sample Preparation for HPLC:
-
For each timepoint, precipitate proteins by adding 2 volumes of cold acetonitrile to 1 volume of the medium sample in a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Inject the prepared samples from each timepoint.
-
Monitor the peak area of this compound at a suitable wavelength (this may need to be determined empirically, but a standard UV detector scanning multiple wavelengths should identify a lambda max).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the stability profile.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound inhibits ACC, affecting fatty acid metabolism.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Optimizing CP-640186 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CP-640186 for accurate IC50 determination in Acetyl-CoA Carboxylase (ACC) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and cell-permeable inhibitor of Acetyl-CoA Carboxylase (ACC). It is an isozyme-nonselective inhibitor, meaning it targets both ACC1 and ACC2. Its mechanism of action is allosteric and reversible. The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.
Q2: What are the reported IC50 values for this compound against ACC1 and ACC2?
Reported IC50 values for this compound are approximately 53 nM for rat liver ACC1 and 61 nM for rat skeletal muscle ACC2. It's important to note that these values can vary depending on the specific experimental conditions.
Q3: What concentration range of this compound should I use for my IC50 determination experiment?
For an initial experiment, a wide concentration range is recommended to ensure you capture the full dose-response curve. A common starting point is a serial dilution series spanning from low nanomolar to high micromolar concentrations. Based on the known IC50 values, a range from 0.1 nM to 10 µM is a reasonable starting point.
Q4: How should I prepare the this compound stock solution?
This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects on enzyme activity.
Data Presentation
Table 1: Reported IC50 and EC50 Values for this compound
| Target/System | Parameter | Value |
| Rat Liver ACC1 | IC50 | 53 nM |
| Rat Skeletal Muscle ACC2 | IC50 | 61 nM |
| C2C12 cells (Fatty Acid Oxidation) | EC50 | 57 nM |
| Isolated rat epitrochlearis muscle (Fatty Acid Oxidation) | EC50 | 1.3 µM |
| HepG2 cells (Fatty Acid Synthesis) | EC50 | 0.62 µM |
| HepG2 cells (Triglyceride Synthesis) | EC50 | 1.8 µM |
Experimental Protocols
Protocol 1: In Vitro ACC Enzyme Inhibition Assay for IC50 Determination of this compound
This protocol outlines a common method for determining the IC50 of this compound against purified ACC1 or ACC2. A common method is to measure the incorporation of radiolabeled bicarbonate into malonyl-CoA.
Materials:
-
Purified recombinant human ACC1 or ACC2
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 5 mM Sodium Citrate, 2 mM DTT)
-
Acetyl-CoA
-
ATP
-
[¹⁴C]-Sodium Bicarbonate
-
Scintillation fluid and vials
-
Microplate (96-well)
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM. Remember to include a vehicle control (DMSO).
-
Enzyme Preparation: Dilute the ACC enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time.
-
Assay Reaction:
-
Add 10 µL of each this compound dilution or vehicle control to the wells of the microplate.
-
Add 20 µL of the diluted ACC enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of a substrate mix containing Acetyl-CoA, ATP, and [¹⁴C]-Sodium Bicarbonate.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 10 µL of 1 M HCl.
-
Quantification:
-
Transfer the reaction mixture to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, especially of small volumes.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents to minimize pipetting steps.
-
-
Possible Cause: Inconsistent mixing within the wells.
-
Solution: Gently tap or briefly vortex the plate after adding reagents to ensure homogeneity.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment.
-
Issue 2: The dose-response curve does not reach 100% inhibition.
-
Possible Cause: The highest concentration of this compound used is insufficient to completely inhibit the enzyme.
-
Solution: Extend the concentration range to include higher concentrations of the inhibitor.
-
-
Possible Cause: Solubility issues with this compound at high concentrations.
-
Solution: Visually inspect the highest concentration wells for precipitation. If solubility is an issue, consider using a different solvent or a lower starting concentration.
-
-
Possible Cause: The inhibitor may not be a full inhibitor.
-
Solution: This is a characteristic of the compound and should be noted in the results.
-
Issue 3: The dose-response curve is flat or shows no inhibition.
-
Possible Cause: Inactive enzyme.
-
Solution: Use a new batch of enzyme and ensure it has been stored correctly. Perform a positive control experiment with a known ACC inhibitor.
-
-
Possible Cause: Degraded this compound.
-
Solution: Use a fresh stock of the inhibitor. Store the stock solution at -20°C or -80°C.
-
-
Possible Cause: Incorrect assay conditions (e.g., pH, temperature).
-
Solution: Verify the pH of the assay buffer and ensure the incubator is at the correct temperature.
-
Issue 4: The IC50 value is significantly different from the reported values.
-
Possible Cause: Differences in assay conditions.
-
Solution: Compare your assay conditions (e.g., enzyme concentration, substrate concentrations, buffer composition, temperature) with those reported in the literature. IC50 values are highly dependent on these parameters.
-
-
Possible Cause: Different source or purity of the enzyme or inhibitor.
-
Solution: Ensure the purity of your reagents.
-
-
Possible Cause: Incorrect data analysis.
-
Solution: Double-check your calculations and the curve-fitting model used.
-
Visualizations
Caption: ACC Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound IC50 Determination.
CP-640186 off-target effects in cellular assays
Welcome to the technical support center for CP-640186. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cellular assays involving this potent Acetyl-CoA Carboxylase (ACC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3] It functions as a reversible, allosteric inhibitor that is uncompetitive with respect to ATP and non-competitive with acetyl-CoA, citrate, and bicarbonate.[1] The primary effect of this compound is the reduction of malonyl-CoA levels, which in turn inhibits fatty acid synthesis and stimulates fatty acid oxidation.[4][5]
Q2: Are there any known off-target effects of this compound?
While comprehensive public data on the broad off-target screening of this compound is limited, some studies have reported effects that may not be directly linked to its canonical role in lipid metabolism. One notable observation is the compound's ability to increase α-tubulin acetylation in platelets, which is associated with impaired platelet aggregation.[6][7] This effect appears to be independent of its impact on fatty acid synthesis. Researchers should be aware of this potential off-target activity when interpreting results in relevant cell types.
Q3: My cells are showing unexpected phenotypes after this compound treatment that don't seem related to fatty acid metabolism. What could be the cause?
If you observe unexpected cellular phenotypes, consider the following possibilities:
-
On-target effects in a novel context: Inhibition of ACC can have wide-ranging consequences beyond simple changes in lipid levels. For example, the observed antiviral activity of this compound against Dengue and Zika viruses is attributed to the host cell's lipid metabolism being crucial for viral replication.[4]
-
The tubulin acetylation effect: As mentioned in the previous question, this compound has been shown to increase tubulin acetylation.[6][7] This could impact microtubule dynamics, cell division, and intracellular transport.
-
General cellular stress: At high concentrations or with prolonged exposure, any small molecule inhibitor can induce cellular stress responses. It is crucial to determine the optimal concentration and incubation time for your specific cell line.
Q4: I am observing a decrease in cell proliferation after treating my cancer cell line with this compound. Is this an expected on-target effect?
Yes, this is a plausible on-target effect. Many cancer cells exhibit increased de novo fatty acid synthesis to support rapid proliferation and membrane production. By inhibiting ACC, this compound can disrupt this process and lead to reduced cell growth. For example, a decrease in cell number of approximately 30% was observed in H460 cells after 48 hours of treatment with 20 µM this compound.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | 1. Variability in compound preparation. 2. Cell passage number and confluency. 3. Differences in incubation time or concentration. | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store appropriately. 2. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Perform dose-response and time-course experiments to determine optimal conditions for your assay. |
| Observed toxicity at expected effective concentrations | 1. Cell line sensitivity. 2. High solvent concentration. 3. Potential for off-target toxicity. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your specific cell line. 2. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). 3. Consider using a structurally distinct ACC inhibitor as a control to see if the toxicity is target-related. |
| No effect observed at published concentrations | 1. Compound degradation. 2. Low expression or activity of ACC in the cell line. 3. Rapid metabolism of the compound by the cells. | 1. Verify the integrity of your this compound stock. 2. Confirm the expression of ACC1 and/or ACC2 in your cell line via Western blot or qPCR. 3. Measure malonyl-CoA levels to confirm target engagement. |
| Unexpected changes in microtubule-related processes | Potential off-target effect on tubulin acetylation. | 1. Assess the acetylation status of α-tubulin via Western blot. 2. Use a structurally unrelated tubulin acetylation inhibitor or activator as a control to dissect the observed phenotype. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 | Assay Conditions |
| ACC1 | Rat (liver) | 53 nM | Biochemical assay |
| ACC2 | Rat (skeletal muscle) | 61 nM | Biochemical assay |
Data sourced from multiple references.[1][2][3][8]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | EC50 / Effect | Incubation Time |
| HepG2 | Fatty Acid Synthesis | Inhibition | EC50 of 0.62 µM | Not Specified |
| HepG2 | Triglyceride Synthesis | Inhibition | EC50 of 1.8 µM | Not Specified |
| C2C12 | Fatty Acid Oxidation | Stimulation | EC50 of 57 nM | 2 hours |
| H460 | Cell Growth | Inhibition | ~30% decrease at 20 µM | 48 hours |
| BHK-21 | Dengue Virus Replication | Inhibition | IC50 of 0.96 µM to 1.69 µM for different serotypes | Not Specified |
| BHK-21 | Zika Virus Replication | Inhibition | IC50 of 1.27 µM | Not Specified |
Data compiled from multiple sources.[4][8]
Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation
This protocol is adapted from studies investigating the effect of this compound on platelet proteins.[6][7]
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and sodium butyrate).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the acetylated α-tubulin signal to total α-tubulin or a loading control like GAPDH.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: CP-640186 and Primary Cell Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the acetyl-CoA carboxylase (ACC) inhibitor, CP-640186, in primary cell cultures. It addresses potential issues related to cytotoxicity and offers troubleshooting strategies and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, cell-permeable, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC1 and ACC2).[1][2] ACC is the rate-limiting enzyme in de novo fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, this compound blocks the production of malonyl-CoA, which in turn inhibits fatty acid synthesis and stimulates fatty acid oxidation.[2][3]
Q2: Is this compound expected to be cytotoxic to primary cells?
The cytotoxic profile of this compound in primary cells is not extensively documented in publicly available literature. While some studies on immortalized cell lines suggest a degree of cytostatic or cytotoxic effect at higher concentrations, other data indicates good tolerability. For instance, a study reported a roughly 30% decrease in cell number in human fibroblasts and H460 cancer cells after 48 hours of treatment with 20 µM this compound.[4] Conversely, in BHK-21 cells, this compound did not affect cell viability even at concentrations tenfold higher than its effective antiviral concentration.[2] The impact on primary cells is likely to be cell-type specific and dependent on the metabolic state of the cells. Primary cells with high rates of fatty acid synthesis may be more susceptible.
Q3: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type and the experimental endpoint. For inhibiting ACC activity, IC50 values are in the low nanomolar range (around 53-61 nM for rat ACC1 and ACC2).[1] For cellular effects such as inhibition of fatty acid synthesis in HepG2 cells, EC50 values are in the micromolar range (e.g., 0.84 µM).[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental setup.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is advisable to follow the manufacturer's instructions, which generally recommend storing the solid compound and stock solutions at -20°C or -80°C and protecting them from light. Avoid repeated freeze-thaw cycles to maintain the compound's stability.
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity in Primary Cells
Potential Causes:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.
-
Compound Concentration Too High: The concentration of this compound may be in a range that is toxic to the specific primary cell type being used.
-
Cell Culture Conditions: Suboptimal culture conditions can sensitize primary cells to chemical insults.
-
Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects that contribute to cytotoxicity.
Troubleshooting Steps:
-
Run a Solvent Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound to assess solvent-induced toxicity.
-
Perform a Dose-Response Study: Test a wide range of this compound concentrations to determine the dose-dependent effect on cell viability and identify a non-toxic working concentration.
-
Optimize Cell Culture Conditions: Ensure that the primary cells are healthy and cultured under optimal conditions (e.g., appropriate media, serum, and supplements).
-
Review Literature for Similar Compounds: Investigate the known cytotoxic effects of other ACC inhibitors in similar primary cell models to gauge expected toxicity.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Potential Causes:
-
Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in viability assay results.
-
Compound Instability: this compound may degrade in solution over time, especially when diluted in culture medium.
-
Inaccurate Pipetting: Errors in pipetting small volumes of a concentrated stock solution can lead to significant variations in the final concentration.
-
Assay Interference: The compound may interfere with the chemistry of the chosen viability assay (e.g., reducing MTT reagent directly).
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Before seeding, ensure that the primary cell suspension is homogenous to achieve consistent cell numbers per well.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Use Calibrated Pipettes: Ensure that all pipettes are properly calibrated, especially those used for preparing serial dilutions.
-
Perform Assay Compatibility Check: Test whether this compound at the highest concentration used interferes with the viability assay in a cell-free system.
Quantitative Data Summary
Direct quantitative data on the cytotoxicity of this compound in a wide range of primary cells is limited in the public domain. Researchers should perform their own dose-response experiments to determine the cytotoxic concentration 50 (CC50) or the half-maximal inhibitory concentration (IC50) for viability in their specific primary cell model. Below is a template table with the limited available data.
| Cell Type | Assay | Concentration | Incubation Time | Result |
| Human Fibroblasts | Cell Proliferation Assay | 20 µM | 48 hours | ~30% decrease in cell number |
| BHK-21 | GTP Assay | >20 µM (>10x IC50 for antiviral effect) | Not specified | No effect on cell viability |
Experimental Protocols
Protocol 1: MTT Assay for Primary Hepatocyte Viability
This protocol is adapted for measuring the viability of primary hepatocytes in culture.
Materials:
-
Primary hepatocytes cultured in 96-well plates
-
Williams' E Medium (WE)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Acidified isopropanol (0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture primary hepatocytes in a 96-well plate to the desired confluence.
-
Remove the culture medium by aspiration.
-
Add 100 µL of fresh culture medium containing the desired concentrations of this compound or vehicle control to each well.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium by aspiration.
-
Add 110 µL of WE medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium by aspiration.
-
Wash the cells once with PBS.
-
Add 20 µL of 0.25% trypsin and incubate for 5 minutes at room temperature to aid in formazan crystal dissolution.
-
Add 100 µL of acidified isopropanol to each well and mix thoroughly by repeated pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm with a reference wavelength of 655 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Primary Neuron Cytotoxicity
This protocol describes a kinetic LDH assay to measure cell damage in primary neuronal cultures.[5][6]
Materials:
-
Primary neurons cultured in 96-well plates
-
Culture medium
-
LDH Assay Buffer (e.g., 10x stock: 45.3 g KH2PO4, 116.1 g K2HPO4 in 1L water)
-
NADH solution (e.g., 3 mg NADH in 20 mL of 1x LDH buffer)
-
Sodium pyruvate solution (e.g., 1.25 g sodium pyruvate in 500 mL of 1x LDH buffer)
-
LDH standard
-
Triton X-100 (for maximum LDH release control)
Procedure:
-
Culture primary neurons in a 96-well plate and treat with various concentrations of this compound or vehicle control for the desired duration.
-
To measure LDH release, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a maximum LDH release control by adding Triton X-100 (final concentration 0.5%) to control wells and incubating for 20 minutes at 37°C before collecting the supernatant.
-
Add 200 µL of NADH solution to each well of the new plate containing the supernatants.
-
Initiate the reaction by adding 25 µL of sodium pyruvate solution to each well.
-
Immediately measure the absorbance at 340 nm using a plate reader capable of kinetic measurements. Take readings every minute for 5-10 minutes.
-
The rate of NADH consumption (decrease in absorbance at 340 nm) is proportional to the LDH activity. Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Express cytotoxicity as a percentage of the maximum LDH release control.
Visualizations
Caption: Mechanism of this compound action on fatty acid metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent In Vivo Results with CP-640186
Welcome to the technical support center for CP-640186. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistent results encountered during in vivo experiments with this acetyl-CoA carboxylase (ACC) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide clear and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound, providing potential causes and practical troubleshooting steps.
Q1: We are observing an unexpected increase in plasma triglycerides (hypertriglyceridemia) in our animal models treated with this compound. Isn't an ACC inhibitor supposed to lower lipid levels?
A1: This is a documented paradoxical effect of ACC inhibition. While inhibiting ACC reduces de novo lipogenesis (the synthesis of new fatty acids), it can lead to an increase in plasma triglycerides.
Potential Causes:
-
On-Target Effect: The primary cause is an on-target effect of ACC inhibition. Reduced production of malonyl-CoA, a product of the ACC-catalyzed reaction, leads to a deficiency of polyunsaturated fatty acids (PUFAs). This deficiency activates the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that upregulates genes involved in lipid metabolism, including those responsible for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver.[1][2] This ultimately results in higher levels of triglycerides circulating in the plasma.[1][2][3]
-
Reduced Triglyceride Clearance: Some studies suggest that ACC inhibition can also lead to a reduction in the activity of lipoprotein lipase (LPL), an enzyme responsible for clearing triglycerides from the bloodstream.[4]
Troubleshooting & Mitigation Strategies:
-
Co-administration with a PPARα Agonist: Consider the co-administration of a peroxisome proliferator-activated receptor alpha (PPARα) agonist, such as fenofibrate. PPARα agonists have been shown to ameliorate ACC inhibitor-induced hypertriglyceridemia.[4]
-
Dietary Supplementation: Supplementing the diet of the experimental animals with PUFAs may help to counteract the deficiency caused by ACC inhibition and reduce the activation of SREBP-1c.[1]
-
Dose Optimization: Investigate if the hypertriglyceridemic effect is dose-dependent and identify a therapeutic window where the desired effects are observed without a significant elevation in plasma triglycerides.
-
Monitor VLDL Secretion: If feasible, perform experiments to measure VLDL secretion rates to confirm the underlying mechanism in your model.
Q2: Our in vivo study with this compound shows an increase in liver fat (hepatic steatosis), which is the opposite of our intended therapeutic outcome. What could be the reason for this?
A2: This is another counterintuitive finding that has been observed with the genetic inhibition of both ACC1 and ACC2 in the liver of mice.[5]
Potential Cause:
-
Compensatory Mechanisms: Chronic inhibition of ACC may trigger compensatory pathways that protect hepatic fat stores. The exact mechanisms are still under investigation but may involve complex reprogramming of hepatic glucose and fatty acid metabolism.[5][6]
Troubleshooting & Experimental Considerations:
-
Time-Course Analysis: Conduct a time-course study to determine if the increase in hepatic steatosis is a chronic effect. It's possible that acute inhibition of ACC reduces lipogenesis, but long-term inhibition leads to the observed paradoxical effect.
-
Isoform-Specific Inhibition: If your research question allows, consider using isoform-selective ACC inhibitors to dissect the roles of ACC1 and ACC2 in your model. The paradoxical increase in liver fat was observed with the dual inhibition of both isoforms.
-
Alternative Therapeutic Strategies: For studies focused on reducing hepatic steatosis, it may be necessary to explore alternative therapeutic targets if the paradoxical effect of this compound cannot be mitigated in your model.
Q3: We are concerned about potential developmental toxicity with this compound in our long-term studies. Is there a basis for this concern?
A3: Yes, there is a valid concern based on findings with other non-liver-targeted ACC inhibitors.
Potential Cause:
-
Inhibition of De Novo Lipogenesis During Development: De novo lipogenesis is crucial for normal embryonic and fetal development. Systemic inhibition of ACC can disrupt this process, leading to developmental abnormalities.[7][8][9] A similar dual ACC1/2 inhibitor, PF-05175157, has been shown to cause growth retardation and malformations in rats and rabbits.[7][8][9]
Troubleshooting & Mitigation Strategies:
-
Avoid Use in Developmental Studies (if possible): If your research does not specifically require the investigation of developmental processes, avoid using systemic ACC inhibitors like this compound in pregnant animals or during early life stages.
-
Utilize Liver-Targeted ACC Inhibitors: For metabolic studies where the primary target is the liver, consider using a liver-targeted ACC inhibitor. These compounds are designed to have higher concentrations in the liver and lower systemic exposure, thereby minimizing the risk of developmental toxicity.[7]
-
Careful Monitoring: If the use of this compound is unavoidable in a study involving development, it is critical to include comprehensive assessments of fetal development and to use the lowest effective dose.
Q4: We have observed inconsistent results in platelet function assays or bleeding times in our in vivo experiments with this compound. Could this be an off-target effect?
A4: Yes, an in vitro study has demonstrated that this compound can impair platelet aggregation.[10][11][12]
Potential Cause:
-
Off-Target Effect on Tubulin Acetylation: this compound has been shown to increase tubulin acetylation in platelets. This effect is independent of its ACC inhibitory activity and can lead to impaired platelet function by affecting the Rac1/PAK2 signaling pathway.[10][11]
Troubleshooting & Experimental Considerations:
-
Include Hemostasis Endpoints: If your study involves long-term dosing or high concentrations of this compound, it is advisable to include assessments of hemostasis, such as bleeding time or platelet aggregation assays, to monitor for this potential off-target effect.
-
Dose-Response Evaluation: Characterize the dose-response relationship for the effect on platelet function to determine if it occurs at a therapeutically relevant dose in your model.
-
Consider Alternative Compounds: If the anti-platelet effect confounds the interpretation of your primary study endpoints, you may need to consider using a different ACC inhibitor with a different off-target profile.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (ACC1) | Rat Liver | 53 nM | |
| IC50 (ACC2) | Rat Skeletal Muscle | 61 nM | |
| EC50 (Fatty Acid Synthesis Inhibition) | HepG2 cells | 0.62 µM | [13] |
| EC50 (Triglyceride Synthesis Inhibition) | HepG2 cells | 1.8 µM | [13] |
| EC50 (Palmitate Acid Oxidation) | C2C12 cells | 57 nM | [13] |
| ED50 (Fatty Acid Synthesis Inhibition) | Rats | 13 mg/kg | [14] |
| ED50 (Fatty Acid Synthesis Inhibition) | CD1 Mice | 11 mg/kg | [14] |
| ED50 (Fatty Acid Synthesis Inhibition) | ob/ob Mice | 4 mg/kg | [14] |
| ED50 (Malonyl-CoA Reduction - Liver) | Rats | 55 mg/kg | [14] |
| ED50 (Malonyl-CoA Reduction - Soleus Muscle) | Rats | 6 mg/kg | [14] |
| ED50 (Whole Body Fatty Acid Oxidation) | Rats | ~30 mg/kg | [14] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Value | Reference |
| Plasma Half-life (t1/2) | Sprague-Dawley Rats | 5 mg/kg (IV) | 1.5 h | [15] |
| Bioavailability | Sprague-Dawley Rats | 10 mg/kg (Oral) | 39% | [15] |
| Tmax (Oral) | Sprague-Dawley Rats | 10 mg/kg (Oral) | 1.0 h | [15] |
| Cmax (Oral) | Sprague-Dawley Rats | 10 mg/kg (Oral) | 345 ng/mL | [15] |
| Plasma Half-life (t1/2) | ob/ob Mice | 10 mg/kg (Oral) | 1.1 h | [15] |
| Bioavailability | ob/ob Mice | 10 mg/kg (Oral) | 50% | [15] |
| Tmax (Oral) | ob/ob Mice | 10 mg/kg (Oral) | 0.25 h | [15] |
| Cmax (Oral) | ob/ob Mice | 10 mg/kg (Oral) | 2177 ng/mL | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
This protocol is based on methodologies reported in peer-reviewed literature for the oral administration of this compound and similar compounds.[16][17]
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection or deionized water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate size gavage needles for the animal model
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Heat approximately half of the final required volume of sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC is fully dispersed.
-
Add the remaining volume of cold sterile water and continue to stir until the solution becomes clear and viscous. It is often recommended to stir the solution at 4°C for several hours or overnight to ensure complete hydration.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound and the total volume of 0.5% CMC vehicle needed for the entire study cohort, including a small excess to account for transfer losses.
-
Weigh the precise amount of this compound powder.
-
In a suitable container, add a small amount of the 0.5% CMC vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
-
Administration:
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.
-
Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle. The dosing volume should be calculated based on the most recent body weight of each animal (e.g., 5-10 mL/kg).
-
Note: The stability of the this compound suspension in 0.5% CMC should be determined if it is to be stored for an extended period. It is generally recommended to prepare the formulation fresh daily.
Mandatory Visualizations
Caption: Mechanism of paradoxical hypertriglyceridemia induced by ACC inhibitors.
Caption: A typical experimental workflow for an in vivo study using this compound.
References
- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - Editorial [natap.org]
- 4. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylationa [dash.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CP-640186 Fatty Acid Oxidation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CP-640186 in fatty acid oxidation (FAO) assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3] ACC is the enzyme responsible for the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial molecule in lipid metabolism, serving as a key substrate for fatty acid synthesis and a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. By inhibiting ACC, this compound reduces the levels of malonyl-CoA, which in turn relieves the inhibition of CPT1 and leads to an increase in the rate of fatty acid oxidation.[4]
Q2: What are the expected results of treating cells with this compound in a fatty acid oxidation assay?
Treatment of cells with this compound is expected to stimulate fatty acid oxidation.[1][2][3][5] In a Seahorse XF Extracellular Flux Analyzer assay, this will typically manifest as an increase in the oxygen consumption rate (OCR) when fatty acids are provided as the primary substrate.[2][6] In radiolabeled FAO assays, an increase in the production of radiolabeled CO2 or other metabolic products from a radiolabeled fatty acid substrate would be observed.
Q3: What is the difference between this compound and Etomoxir?
This compound and Etomoxir both ultimately lead to an increase in fatty acid oxidation, but they act on different targets in the pathway. This compound is an inhibitor of ACC, which acts upstream to regulate CPT1 activity via malonyl-CoA levels. Etomoxir, on the other hand, is an irreversible inhibitor of CPT1 itself, directly blocking the transport of long-chain fatty acids into the mitochondria for oxidation.[7][8] It is important to be aware of potential off-target effects of Etomoxir, especially at higher concentrations.
Q4: Can this compound affect glycolysis?
Yes, by promoting fatty acid oxidation, this compound can lead to a metabolic shift. It is possible to observe a compensatory decrease in glycolysis, which would be reflected by a decrease in the extracellular acidification rate (ECAR) in a Seahorse assay.[9][10] However, the cellular response can be complex and may depend on the specific cell type and experimental conditions.
II. Troubleshooting Guides
This section provides guidance on common issues that may arise during fatty acid oxidation assays using this compound.
Issue 1: No significant increase in Oxygen Consumption Rate (OCR) is observed after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Titrate this compound across a range of concentrations (e.g., 10 nM to 10 µM) to identify the concentration that yields the maximal stimulation of OCR.[2][6]
-
-
Possible Cause 2: Insufficient Fatty Acid Substrate.
-
Possible Cause 3: Low Cell Seeding Density.
-
Possible Cause 4: Poor Cell Health.
-
Solution: Unhealthy cells will have compromised metabolic function. Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Visually inspect the cells for any signs of stress or death.
-
Issue 2: High variability in OCR readings between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Possible Cause 2: Pipetting Errors.
-
Solution: Inaccurate pipetting of compounds or media can introduce significant variability. Calibrate your pipettes regularly and use a consistent technique for all additions.
-
-
Possible Cause 3: Edge Effects.
-
Solution: The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation, which can affect cell metabolism. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with media.
-
Issue 3: OCR decreases or remains unchanged after this compound addition, followed by an unexpected response to other mitochondrial inhibitors.
-
Possible Cause 1: Off-Target Effects or Cellular Toxicity.
-
Solution: At very high concentrations, this compound may have off-target effects or induce cytotoxicity, leading to a decrease in OCR. Perform a cell viability assay (e.g., MTT or Annexin V/PI staining) in parallel to your FAO assay to rule out toxicity at the concentrations used.[16] If toxicity is observed, use a lower, non-toxic concentration of the inhibitor.
-
-
Possible Cause 2: Dominant Endogenous Substrate Oxidation.
Issue 4: A U-shaped dose-response curve is observed in a parallel cell viability assay.
-
Possible Cause: Compound Precipitation or Assay Interference.
-
Solution: At high concentrations, this compound might precipitate out of the solution, which can interfere with the optical readings of viability assays, leading to an artifactual increase in the signal.[16] Visually inspect the wells for any precipitates. Additionally, the compound itself could directly react with the assay reagent. Consider using an alternative, non-enzymatic viability assay, such as crystal violet staining, to confirm the results.
-
III. Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC50 (ACC1) | Rat Liver | 53 nM | [2][3] |
| IC50 (ACC2) | Rat Skeletal Muscle | 61 nM | [2][3] |
| EC50 (Fatty Acid Oxidation) | C2C12 cells | 57 nM | [1][2][5] |
| Rat Epitrochlearis Muscle | 1.3 µM | [1][2][5] | |
| ED50 (Fatty Acid Synthesis Inhibition) | Rats | 13 mg/kg | [1][3][5] |
| CD1 Mice | 11 mg/kg | [1][3][5] | |
| ob/ob Mice | 4 mg/kg | [1][3][5] | |
| ED50 (Fatty Acid Oxidation Stimulation) | Rats | ~30 mg/kg | [1][3][5] |
IV. Experimental Protocols
Protocol 1: Seahorse XF Fatty Acid Oxidation Assay
This protocol is adapted for a Seahorse XFe96 or XFp Analyzer.
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, bicarbonate-free)
-
Fatty Acid Substrate (e.g., Palmitate-BSA conjugate)
-
L-Carnitine
-
Mitochondrial Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Etomoxir (optional, as a positive control for FAO inhibition)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Incubate overnight in a standard CO2 incubator to allow for cell attachment and monolayer formation.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
-
Assay Medium Preparation:
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with the fatty acid substrate (e.g., 200 µM Palmitate-BSA) and L-Carnitine (e.g., 0.5 mM).
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate and wash the cells twice with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
Compound Loading:
-
Prepare stock solutions of this compound and other mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The protocol should include baseline OCR measurements, followed by sequential injections of this compound, Oligomycin, FCCP, and Rotenone/Antimycin A.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, in the presence and absence of this compound.
-
Protocol 2: Radiolabeled Fatty Acid Oxidation Assay
This protocol measures the oxidation of a radiolabeled fatty acid to radiolabeled CO2.
Materials:
-
This compound
-
Radiolabeled fatty acid (e.g., [1-14C]palmitic acid)
-
BSA (fatty acid-free)
-
Cell culture medium
-
Scintillation vials and scintillation fluid
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in a multi-well plate.
-
Pre-treat the cells with this compound at the desired concentration for a specified period.
-
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of the radiolabeled fatty acid complexed with BSA in the appropriate assay buffer.
-
-
Oxidation Reaction:
-
Wash the cells with a serum-free medium.
-
Add the medium containing the radiolabeled fatty acid-BSA complex to each well.
-
Seal the plate and incubate at 37°C for the desired time (e.g., 1-3 hours).
-
-
Capture of Radiolabeled CO2:
-
At the end of the incubation, add a trapping solution (e.g., a piece of filter paper soaked in NaOH) to each well to capture the released 14CO2.
-
Acidify the medium (e.g., with perchloric acid) to drive the dissolved CO2 into the gas phase.
-
Continue the incubation to ensure complete trapping of the 14CO2.
-
-
Measurement of Radioactivity:
-
Transfer the filter paper to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well.
-
Compare the rate of fatty acid oxidation in this compound-treated cells to that in vehicle-treated control cells.
-
V. Visualizations
Caption: Mechanism of this compound in stimulating fatty acid oxidation.
Caption: Experimental workflow for a Seahorse XF fatty acid oxidation assay.
Caption: Troubleshooting decision tree for fatty acid oxidation assays.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation [mdpi.com]
- 5. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biotech.cornell.edu [biotech.cornell.edu]
- 16. benchchem.com [benchchem.com]
- 17. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
CP-640186 long-term stability of stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of CP-640186 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] Ethanol is also a viable option.[1] For in vivo experiments, stock solutions in DMSO are often further diluted in vehicles such as PBS, corn oil, or solutions containing PEG300 and Tween-80.[3]
Q2: What are the recommended storage conditions and long-term stability of this compound stock solutions?
A2: For long-term stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -80°C or -20°C. The stability of the stock solution varies depending on the storage temperature and the supplier. Below is a summary of stability data from various sources.
Data Presentation
Table 1: Long-Term Stability of this compound Stock Solutions in Solvent
| Storage Temperature | Duration of Stability | Source |
| -80°C | 2 years | [5] |
| -80°C | 1 year | [1][2] |
| -80°C | 6 months | [3][4] |
| -20°C | 1 year | [5] |
| -20°C | Up to 3 months | |
| -20°C | 1 month | [1][3][4] |
Note: It is always recommended to refer to the product-specific datasheet provided by the supplier for the most accurate storage and stability information.
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 19.95 mg/mL | [4] |
| DMSO | 45 mg/mL (92.67 mM) | [2] |
| DMSO | 97 mg/mL (199.74 mM) | [1] |
| DMSO | 100 mg/mL (205.92 mM) | [3] |
| Ethanol | 97 mg/mL | [1] |
| Ethanol | Soluble | [2] |
| PBS (pH 7.2) | 100 mg/mL (for hydrochloride salt) | [5] |
| Water | Insoluble | [1] |
Troubleshooting Guide
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: If you observe precipitation, you can try to redissolve the compound by gently warming the solution to 37°C and using sonication.[4][5] To prevent precipitation, ensure the stock solution is thoroughly mixed and completely dissolved before aliquoting and freezing. It is also advised to use freshly opened, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods.[2] For optimal stability, stock solutions should be stored frozen at -20°C or -80°C.
Q5: How should I prepare working solutions from my high-concentration stock?
A5: For in vitro cell-based assays, the DMSO stock solution is typically diluted to the final working concentration in the cell culture medium. For in vivo studies, the DMSO stock is further diluted in an appropriate vehicle. It is recommended to prepare working solutions fresh on the day of use.[5]
Experimental Protocols & Workflows
A typical experimental workflow for evaluating the effect of this compound on cellular fatty acid metabolism involves preparing a stock solution, treating cells, and then analyzing the downstream effects.
Signaling Pathway
This compound is a potent, cell-permeable inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms.[5][6] ACC is a key enzyme in the fatty acid metabolism pathway. The inhibition of ACC by this compound leads to a decrease in malonyl-CoA levels, which in turn inhibits fatty acid synthesis and promotes fatty acid oxidation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding CP-640186 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of CP-640186 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is soluble in organic solvents like DMSO, ethanol, and DMF, but it is generally considered insoluble in water.[1] For aqueous experimental systems, it is typically prepared as a concentrated stock solution in an organic solvent, which is then diluted into the aqueous medium. The table below summarizes the reported solubility data.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as DMSO.[1][2] For example, a stock solution of up to 97 mg/mL (199.74 mM) in fresh DMSO has been reported.[1] Sonication may be used to aid dissolution.[2]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C (for up to one year).[1][2] For shorter periods, storage at -20°C for up to one month is also possible.[1][3] It is advisable to use freshly prepared working solutions for in vivo experiments on the same day.[3][4]
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. While some solubility in PBS (pH 7.2) at 10 mg/ml has been reported, it is generally advisable to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer.[5] Direct dissolution can lead to poor solubility and precipitation.
Solubility Data
| Solvent/Vehicle | Reported Solubility | Source(s) |
| DMSO | ≥ 97 mg/mL (199.74 mM) | [1] |
| Ethanol | 97 mg/mL | [1] |
| DMF | 30 mg/mL | [5] |
| PBS (pH 7.2) | 10 mg/mL | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.15 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.15 mM) | [3] |
| 0.5% Carboxymethylcellulose | Used as a vehicle for in vivo studies | [6] |
Troubleshooting Guide: Precipitation in Aqueous Solutions
Q5: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous experimental buffer. What could be the cause?
A5: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds like this compound. The primary cause is that the final concentration of the compound in the aqueous solution exceeds its solubility limit in that specific medium. Factors that can influence this include the final concentration of the organic solvent (e.g., DMSO), the pH and composition of the aqueous buffer, and the temperature.
Q6: How can I prevent precipitation when preparing my aqueous working solution?
A6: To prevent precipitation, consider the following steps, which are also illustrated in the experimental workflow diagram below:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Increase the Cosolvent Concentration: If your experimental system allows, increasing the percentage of the organic cosolvent (like DMSO) in the final solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your experiment.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80, can help to form micelles that encapsulate the hydrophobic compound and improve its apparent solubility in aqueous solutions.[3][4]
-
Employ a Solubilizing Excipient: For in vivo studies, excipients like PEG300 or SBE-β-CD are often used to create formulations that enhance solubility.[3][4]
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, exploring slight adjustments to the buffer pH (if permissible for your experiment) may be beneficial.
-
Gentle Warming and Sonication: In some cases, gentle warming and/or sonication can help to redissolve precipitates and achieve a clear solution, but the stability of the solution upon cooling should be verified.[3][4]
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from published methods for preparing this compound for oral gavage in animal studies.[3][4]
-
Prepare a Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add Co-solvents Sequentially: For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add Surfactant: To this mixture, add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. Ensure the final solution is clear.
-
Administration: It is recommended to use this freshly prepared solution on the same day for in vivo experiments.[3][4]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical process for troubleshooting precipitation issues with this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Recommended Workflow for Preparing Aqueous Solutions
This diagram illustrates a preventative workflow for preparing aqueous solutions of this compound to minimize the risk of precipitation.
Caption: Recommended workflow for preparing aqueous solutions of this compound.
Mechanism of Action: ACC Signaling Pathway
This compound is an inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism.[3] Understanding its mechanism of action can provide context for its experimental use.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on ACC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
CP-640186 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-640186.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, cell-permeable, and orally active inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3] It is an isozyme-nonselective inhibitor, meaning it targets both ACC1 and ACC2.[4][5][6][7] The inhibition is allosteric, reversible, uncompetitive with respect to ATP, and non-competitive regarding acetyl-CoA, citrate, and bicarbonate.[2][5] By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo fatty acid synthesis.[7] This leads to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation.[5][6]
Q2: What are the recommended storage conditions and stability of this compound?
For long-term storage, this compound should be stored at -20°C for up to one month or -80°C for up to six months.[1] The compound is stable for at least four years when stored at -20°C.[6] Stock solutions should be prepared fresh; for in vivo experiments, it is recommended to prepare the working solution on the same day of use.[1]
Q3: What are the optimal solvent choices for this compound?
This compound is soluble in several organic solvents. Here are the reported solubilities:
It is important to use fresh, moisture-free DMSO, as its moisture-absorbing nature can reduce the solubility of the compound.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Potential Cause 1: Compound Degradation. Improper storage can lead to the degradation of this compound.
-
Potential Cause 2: Solvent Quality. The presence of water in DMSO can affect solubility.
-
Solution: Use fresh, anhydrous DMSO for preparing stock solutions.[4]
-
-
Potential Cause 3: Cell Line Variability. Different cell lines may exhibit varying sensitivity to this compound.
Issue 2: Off-target effects observed in experiments.
-
Potential Cause 1: Non-specific Binding. At high concentrations, this compound might exhibit off-target effects.
-
Solution: Use the lowest effective concentration determined by dose-response studies. Consider using a structurally different ACC inhibitor as a control to confirm that the observed effects are due to ACC inhibition.
-
-
Potential Cause 2: Effects on Platelet Function. this compound has been shown to impact platelet function, including reducing platelet reactivity and aggregation, by increasing tubulin acetylation.[8][9][10]
-
Solution: Be aware of this potential off-target effect, especially in in vivo studies. If platelet-related parameters are part of your experimental readouts, consider these findings in your data interpretation.
-
Issue 3: Variability in in vivo study results.
-
Potential Cause 1: Pharmacokinetic Differences. The pharmacokinetic properties of this compound can vary between different animal models (e.g., rats vs. mice).[1][4]
-
Solution: Refer to the specific pharmacokinetic data for the animal model you are using to guide dosing and sampling times. For instance, the plasma half-life is approximately 1.5 hours in rats and 1.1 hours in ob/ob mice.[4]
-
-
Potential Cause 2: Formulation and Administration. The formulation and route of administration can significantly impact the bioavailability and efficacy of the compound.
-
Solution: For oral gavage, this compound can be dissolved in 0.5% carboxymethylcellulose.[11] Ensure consistent formulation and administration techniques across all animals in the study.
-
Quantitative Data Summary
In Vitro Efficacy of this compound
| Parameter | Cell Line/Tissue | Value | Reference |
| IC50 (ACC1) | Rat Liver | 53 nM | [1][3][4] |
| IC50 (ACC2) | Rat Skeletal Muscle | 61 nM | [1][3][4] |
| EC50 (Fatty Acid Oxidation) | C2C12 cells | 57 nM | [1][2][5] |
| EC50 (Fatty Acid Oxidation) | Rat Epitrochlearis Muscle | 1.3 µM | [1][5][6] |
| EC50 (Fatty Acid Synthesis) | HepG2 cells | 0.62 µM | [1] |
| EC50 (Triglyceride Synthesis) | HepG2 cells | 1.8 µM | [1] |
| IC50 (Antiviral - DENV-1) | BHK-21 cells | 0.96 µM | [12] |
| IC50 (Antiviral - DENV-2) | BHK-21 cells | 1.22 µM | [12] |
| IC50 (Antiviral - DENV-3) | BHK-21 cells | 0.99 µM | [12] |
| IC50 (Antiviral - DENV-4) | BHK-21 cells | 1.69 µM | [12] |
| IC50 (Antiviral - Zika Virus) | BHK-21 cells | 1.27 µM | [12] |
In Vivo Efficacy of this compound
| Parameter | Animal Model | ED50 | Reference |
| Malonyl-CoA Reduction (Hepatic) | Rats | 55 mg/kg | [4][5] |
| Malonyl-CoA Reduction (Soleus Muscle) | Rats | 6 mg/kg | [4][5] |
| Malonyl-CoA Reduction (Quadriceps Muscle) | Rats | 15 mg/kg | [4][5] |
| Malonyl-CoA Reduction (Cardiac Muscle) | Rats | 8 mg/kg | [4][5] |
| Fatty Acid Synthesis Inhibition | Rats | 13 mg/kg | [2][4][5] |
| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg | [2][4][5] |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg | [2][4][5] |
| Fatty Acid Oxidation Stimulation | Rats | ~30 mg/kg | [4][5][6] |
Pharmacokinetic Parameters of this compound
| Parameter | Sprague-Dawley Rats | ob/ob Mice | Reference |
| Plasma Half-life (t1/2) | 1.5 h | 1.1 h | [1][4] |
| Bioavailability | 39% | 50% | [1][4] |
| Cmax (oral, 10 mg/kg) | 345 ng/mL | 2177 ng/mL | [1][4] |
| Tmax (oral, 10 mg/kg) | 1.0 h | 0.25 h | [1][4] |
| AUC0-∞ (oral, 10 mg/kg) | 960 ng·h/mL | 3068 ng·h/mL | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay in C2C12 Cells
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Compound Treatment: Pre-incubate differentiated C2C12 cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control for 2 hours.[1]
-
Fatty Acid Oxidation Measurement: Add radiolabeled fatty acid (e.g., [1-¹⁴C]palmitate) complexed to BSA to the cells.
-
Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
CO2 Trapping: Capture the ¹⁴CO₂ produced from fatty acid oxidation using a trapping agent (e.g., filter paper soaked in NaOH).
-
Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation and determine the EC50 value for this compound.
Protocol 2: In Vivo Fatty Acid Synthesis Inhibition Study in Mice
-
Animal Acclimation: Acclimate male CD1 or ob/ob mice to the experimental conditions for at least one week.
-
Compound Administration: Administer this compound orally by gavage at various doses (e.g., 1 to 100 mg/kg).[11] The vehicle control can be 0.5% carboxymethylcellulose.[11]
-
Radiotracer Injection: At a specified time post-dose (e.g., 1 hour), inject a radiolabeled precursor for fatty acid synthesis, such as ³H₂O.
-
Tissue Collection: After a defined period (e.g., 1 hour) post-radiotracer injection, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).
-
Lipid Extraction: Extract total lipids from the tissues.
-
Saponification and Measurement: Saponify the lipid extract and measure the incorporation of tritium into fatty acids using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid synthesis and determine the ED50 value for this compound.
Visualizations
Caption: Mechanism of this compound action on fatty acid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CP-640186 and TOFA as Acetyl-CoA Carboxylase (ACC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two distinct inhibitors of Acetyl-CoA Carboxylase (ACC): CP-640186 and 5-(tetradecyloxy)-2-furoic acid (TOFA). It is crucial to note that in the context of ACC inhibition, "TOFA" refers to 5-(tetradecyloxy)-2-furoic acid and not Tofacitinib, which is a Janus kinase (JAK) inhibitor. This guide will delve into their mechanisms of action, potency, and cellular effects, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to ACC and its Inhibition
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA it produces is a substrate for fatty acid synthase (FASN) in de novo lipogenesis. ACC2 is located on the outer mitochondrial membrane, and the malonyl-CoA it generates acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. The dual role of ACC in both fatty acid synthesis and oxidation makes it an attractive therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as for certain types of cancer that exhibit upregulated de novo lipogenesis.
This compound: A Potent, Isozyme-Nonselective ACC Inhibitor
This compound is a well-characterized, orally active, and cell-permeable inhibitor of both ACC isoforms.[1] Its isozyme-nonselective nature allows for the simultaneous inhibition of fatty acid synthesis and stimulation of fatty acid oxidation.
TOFA (5-(tetradecyloxy)-2-furoic acid): An Allosteric ACC Inhibitor
TOFA, or 5-(tetradecyloxy)-2-furoic acid, is an allosteric inhibitor of ACC.[2] Inside the cell, it is converted to its coenzyme A thioester, TOFyl-CoA, which is the active inhibitory molecule. TOFA has been shown to block fatty acid synthesis and induce apoptosis in various cancer cell lines.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and TOFA to facilitate a direct comparison of their potency and cellular effects.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Target | IC50 | Species | Notes |
| This compound | ACC1 | 53 nM[1][3] | Rat (liver) | Isozyme-nonselective inhibitor. |
| ACC2 | 61 nM[1][3] | Rat (skeletal muscle) | ||
| TOFA (5-(tetradecyloxy)-2-furoic acid) | ACC1 / ACC2 | Not explicitly reported in the provided search results. | - | Described as a potent, reversible, and competitive inhibitor. |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line | Assay | EC50 / IC50 | Notes |
| This compound | HepG2 | Fatty Acid Synthesis Inhibition | EC50: 0.62 µM[1] | |
| Triglyceride Synthesis Inhibition | EC50: 1.8 µM[1] | |||
| C2C12 | Palmitate Oxidation Stimulation | EC50: 57 nM[1] | ||
| TOFA (5-(tetradecyloxy)-2-furoic acid) | NCI-H460 (Lung Cancer) | Cytotoxicity (MTT Assay) | IC50: ~5.0 µg/mL | Induces apoptosis by inhibiting fatty acid synthesis. |
| HCT-8 (Colon Carcinoma) | Cytotoxicity (MTT Assay) | IC50: ~5.0 µg/mL | ||
| HCT-15 (Colon Carcinoma) | Cytotoxicity (MTT Assay) | IC50: ~4.5 µg/mL | ||
| COC1 (Ovarian Cancer) | Cytotoxicity | IC50: ~26.1 µg/mL | ||
| COC1/DDP (Ovarian Cancer) | Cytotoxicity | IC50: ~11.6 µg/mL |
Experimental Protocols
In Vitro ACC Inhibition Assay (Biochemical Assay)
This protocol describes a general method to determine the IC50 value of a test compound against purified ACC1 and ACC2 enzymes.
Materials:
-
Purified recombinant human ACC1 and ACC2 enzymes
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100, 1 mg/mL BSA
-
Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Test compounds (this compound or TOFA) dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Filter paper (e.g., Whatman GF/C)
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified ACC enzyme, and the test compound at various concentrations (typically in a serial dilution). Include a DMSO vehicle control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate mixture (acetyl-CoA, ATP, and NaH¹⁴CO₃).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a strong acid (e.g., 6 M HCl). This also serves to remove unincorporated ¹⁴CO₂.
-
Spot the reaction mixture onto filter paper and allow it to dry.
-
Wash the filter papers extensively with a suitable solvent (e.g., ethanol) to remove unreacted substrates.
-
Place the dried filter papers in scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated ¹⁴C-malonyl-CoA using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular De Novo Lipogenesis Assay
This protocol outlines a method to measure the effect of ACC inhibitors on fatty acid synthesis in cultured cells using a radiolabeled precursor.
Materials:
-
Cultured cells (e.g., HepG2, adipocytes)
-
Cell culture medium
-
[¹⁴C]-Acetate or [³H]-Acetate
-
Test compounds (this compound or TOFA) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation vials and scintillation fluid
-
Reagents for lipid extraction (e.g., chloroform:methanol mixture)
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound or DMSO vehicle control for a specified period (e.g., 1-2 hours).
-
Add the radiolabeled acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Remove the labeling medium and wash the cells thoroughly with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells using a suitable lysis buffer.
-
Perform a lipid extraction from the cell lysates using a method such as the Folch or Bligh-Dyer procedure.
-
Transfer the lipid-containing organic phase to a new tube and evaporate the solvent.
-
Resuspend the dried lipid extract in a scintillation cocktail.
-
Quantify the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of each well.
-
Calculate the percent inhibition of de novo lipogenesis for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
References
A Head-to-Head Comparison of Two Potent ACC Inhibitors: CP-640186 and ND-630 for In Vivo Research
For researchers in metabolic diseases, oncology, and other fields where fatty acid metabolism plays a crucial role, the selection of the right tool compound is paramount for robust in vivo studies. Acetyl-CoA carboxylase (ACC) has emerged as a key therapeutic target, and numerous inhibitors have been developed. This guide provides a detailed comparison of two widely used isozyme-nonselective ACC inhibitors: CP-640186 and ND-630. We will delve into their mechanisms of action, present available in vivo efficacy and pharmacokinetic data, and provide standardized experimental protocols to aid in study design.
Mechanism of Action: Two Distinct Approaches to Inhibit a Key Metabolic Enzyme
Both this compound and ND-630 are potent inhibitors of both ACC1 and ACC2 isoforms, leading to the dual effect of inhibiting fatty acid synthesis and stimulating fatty acid oxidation.[1][2] However, they achieve this through distinct molecular mechanisms.
This compound targets the carboxyltransferase (CT) domain of ACC.[3] It is described as a reversible, allosteric inhibitor, uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[2][4] This interaction occurs at the interface between the two monomers of the CT dimer.[4]
ND-630 , on the other hand, is an allosteric protein-protein interaction inhibitor that targets the biotin carboxylase (BC) domain .[1] It prevents the dimerization of ACC, which is essential for its enzymatic activity.[1][5] This mechanism is similar to that of the natural product Soraphen A.[1]
In Vivo Efficacy: A Comparative Overview
Both compounds have demonstrated significant efficacy in various rodent models of metabolic disease. Below is a summary of their reported in vivo effects.
This compound:
This compound has been shown to effectively lower malonyl-CoA levels in various tissues, leading to a reduction in fatty acid synthesis and an increase in fatty acid oxidation.[2][6] In vivo studies have demonstrated its ability to improve metabolic parameters in models of obesity and diabetes.[2]
ND-630:
ND-630 has been extensively studied in models of diet-induced obesity and diabetes, where it has been shown to reduce hepatic steatosis, improve insulin sensitivity, and favorably modulate dyslipidemia.[1][5][7] Chronic administration has been shown to reduce weight gain without affecting food intake.[1][5]
Quantitative In Vivo Data
The following tables summarize the available quantitative data for this compound and ND-630 from in vivo studies.
Table 1: In Vivo Efficacy (ED50 Values)
| Compound | Parameter | Species | ED50 | Reference |
| This compound | Inhibition of Fatty Acid Synthesis | Rat | 13 mg/kg | [2][6] |
| Inhibition of Fatty Acid Synthesis | CD1 Mice | 11 mg/kg | [2][6] | |
| Inhibition of Fatty Acid Synthesis | ob/ob Mice | 4 mg/kg | [2][6] | |
| Stimulation of Whole Body Fatty Acid Oxidation | Rat | ~30 mg/kg | [2][6] | |
| Lowering Hepatic Malonyl-CoA | Rat | 55 mg/kg | [2][6] | |
| Lowering Soleus Muscle Malonyl-CoA | Rat | 6 mg/kg | [2][6] | |
| Lowering Quadriceps Muscle Malonyl-CoA | Rat | 15 mg/kg | [2][6] | |
| Lowering Cardiac Muscle Malonyl-CoA | Rat | 8 mg/kg | [2][6] | |
| ND-630 | Inhibition of Hepatic Fatty Acid Synthesis | Rat | 0.14 mg/kg | [3][8] |
| Stimulation of Whole Body Fatty Acid Oxidation | Rat | 3 mg/kg (Minimum Effective Dose) | [3][8] |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Species | Value | Reference |
| This compound | Bioavailability | Rat | 39% | [9] |
| Tmax (oral) | Rat | 1.0 h | [9] | |
| Cmax (oral, 10 mg/kg) | Rat | 345 ng/mL | [4][9] | |
| Plasma Half-life | Rat | 1.5 h | [4][9] | |
| ND-630 | Aqueous Solubility | - | 594 µM | [1] |
| Human Plasma Protein Binding | - | 98.5% | [1] | |
| Rat Plasma Protein Binding | - | 98.6% | [1] |
Experimental Protocols
To ensure reproducibility and facilitate cross-study comparisons, detailed experimental protocols are crucial. Below are generalized protocols for evaluating ACC inhibitors in vivo, based on methodologies reported in the literature.
In Vivo Model for Metabolic Disease: Diet-Induced Obese (DIO) Rodent Model
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are typically used.
-
Diet: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Compound Administration: this compound or ND-630 is typically administered via oral gavage. The vehicle used for this compound has been reported as 0.5% methylcellulose.[10][11] Dosing can be acute or chronic (e.g., once daily for several weeks).
-
Efficacy Endpoints:
-
Fatty Acid Synthesis: Measured by the incorporation of radiolabeled precursors (e.g., ³H₂O) into fatty acids in liver and adipose tissue.
-
Fatty Acid Oxidation: Assessed by measuring the oxidation of radiolabeled fatty acids (e.g., ¹⁴C-palmitate) to CO₂ and acid-soluble metabolites.
-
Tissue Malonyl-CoA Levels: Measured by LC-MS/MS in tissues such as the liver, muscle, and heart.
-
Hepatic Steatosis: Quantified by measuring liver triglyceride content and histological analysis (e.g., H&E staining, Oil Red O staining).
-
Insulin Sensitivity: Evaluated using glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Plasma Parameters: Measurement of plasma glucose, insulin, triglycerides, and free fatty acids.
-
Experimental Workflow for Evaluating ACC Inhibitors In Vivo
Caption: A generalized workflow for in vivo studies of ACC inhibitors.
Signaling Pathway of ACC Inhibition
The inhibition of ACC by either this compound or ND-630 has profound effects on cellular metabolism. The following diagram illustrates the central role of ACC and the consequences of its inhibition.
Caption: The central role of ACC in fatty acid metabolism and its inhibition.
Conclusion
Both this compound and ND-630 are potent, isozyme-nonselective ACC inhibitors that have proven to be valuable tools for in vivo research. While both effectively modulate fatty acid metabolism, their distinct mechanisms of action may lead to different off-target effects or pharmacokinetic profiles that could be relevant for specific experimental questions. The data presented in this guide, along with the provided experimental framework, should aid researchers in making an informed decision for their in vivo studies and in designing robust and reproducible experiments. Direct comparative studies under the same experimental conditions would be invaluable to further delineate the subtle differences in their in vivo profiles.
References
- 1. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nimbustx.com [nimbustx.com]
- 4. ACC Inhibitor IV, this compound - Calbiochem | 533978 [merckmillipore.com]
- 5. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. nimbustx.com [nimbustx.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Validating CP-640186-Mediated ACC Inhibition: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, the robust validation of a compound's mechanism of action is paramount. This guide provides a comparative overview of key methodologies for validating the inhibition of Acetyl-CoA Carboxylase (ACC) by the potent inhibitor, CP-640186. We present experimental data, detailed protocols, and visual workflows to assist in the selection of the most appropriate validation method for your research needs.
This compound is a well-characterized, cell-permeable, and isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2] Its inhibitory action prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis.[3][4] This guide will focus on the validation of this inhibitory effect through Western blotting and compare it with alternative functional and enzymatic assays.
Comparative Data of this compound Inhibition
To provide a clear overview of this compound's potency and its effects as measured by various methods, the following table summarizes key quantitative data from published studies.
| Parameter | Value | Cell Line/System | Method | Reference |
| IC50 (ACC1) | 53 nM | Rat Liver | Enzymatic Assay | [1][2] |
| IC50 (ACC2) | 61 nM | Rat Skeletal Muscle | Enzymatic Assay | [1][2] |
| EC50 (Fatty Acid Synthesis Inhibition) | 0.62 µM | HepG2 cells | Fatty Acid Synthesis Assay | [2] |
| EC50 (Triglyceride Synthesis Inhibition) | 1.8 µM | HepG2 cells | Triglyceride Synthesis Assay | [2] |
| EC50 (Fatty Acid Oxidation Stimulation) | 57 nM | C2C12 cells | Fatty Acid Oxidation Assay | [5] |
| ED50 (Malonyl-CoA Reduction - Liver) | 55 mg/kg | Rats | Malonyl-CoA Measurement | [1][5] |
| ED50 (Fatty Acid Synthesis Inhibition - Whole Body) | 13 mg/kg | Rats | Fatty Acid Synthesis Assay | [1][5] |
Method 1: Western Blotting for ACC Phosphorylation
Western blotting is a widely used technique to semi-quantitatively assess the phosphorylation status of ACC. The phosphorylation of ACC at Serine 79 (Ser79) by AMP-activated protein kinase (AMPK) is an inhibitory modification. While this compound is a direct inhibitor and does not directly phosphorylate ACC, examining the levels of phosphorylated ACC (p-ACC) relative to total ACC can provide insights into the cellular energy status and the overall activity of the fatty acid synthesis pathway upon treatment with the inhibitor. A decrease in the p-ACC/total ACC ratio can indicate a cellular response to the inhibition of fatty acid synthesis.
Experimental Protocol: Western Blot for p-ACC (Ser79) and Total ACC
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS.[6]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells and collect the lysate.[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]
-
Determine the protein concentration of the lysate using a BCA assay.[6]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against p-ACC (Ser79) and total ACC overnight at 4°C with gentle agitation. Recommended antibody dilutions should be obtained from the manufacturer's datasheet.[7][8]
-
Wash the membrane three times with TBST for 5-10 minutes each.[7]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.[7]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the p-ACC signal to the total ACC signal.
-
Alternative Methods for Validating ACC Inhibition
While Western blotting provides valuable information on protein phosphorylation, other assays can offer more direct and quantitative measurements of ACC inhibition by this compound.
Method 2: Fatty Acid Synthesis Assay
This assay directly measures the primary biological outcome of ACC inhibition – a decrease in the synthesis of new fatty acids. It is a highly sensitive and physiologically relevant method.
Experimental Protocol: Fatty Acid Synthesis Assay with [14C]-Acetate
-
Cell Culture and Treatment:
-
Plate cells in a multi-well format and allow them to adhere.
-
Treat cells with varying concentrations of this compound for a specified duration.
-
-
Radiolabeling:
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).[11]
-
-
Quantification:
-
Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of each sample.
-
Method 3: Malonyl-CoA Measurement
Since malonyl-CoA is the direct product of the ACC-catalyzed reaction, its intracellular concentration is a direct indicator of ACC activity. A decrease in malonyl-CoA levels upon treatment with this compound provides strong evidence of target engagement.
Experimental Protocol: Malonyl-CoA Measurement by LC-MS/MS
-
Sample Preparation:
-
Treat cells or tissues with this compound.
-
Rapidly quench metabolic activity and extract metabolites using a cold solvent, such as 10% trichloroacetic acid.[12]
-
Centrifuge the extract to remove precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant containing the metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
-
Use a stable isotope-labeled internal standard, such as [13C3]-malonyl-CoA, for accurate quantification.[12]
-
Separate malonyl-CoA from other acyl-CoAs using a suitable chromatography column.
-
Detect and quantify malonyl-CoA based on its specific mass-to-charge ratio and fragmentation pattern.
-
Alternatively, commercially available ELISA kits offer a more accessible method for quantifying malonyl-CoA levels.[14][15]
Method 4: In Vitro Enzymatic Assay (ADP-Glo™ Assay)
For a direct assessment of this compound's effect on ACC enzymatic activity, an in vitro assay using purified enzyme is ideal. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the ACC-catalyzed reaction, which is directly proportional to enzyme activity.
Experimental Protocol: ADP-Glo™ Assay for ACC Activity
-
Reaction Setup:
-
In a 96-well or 384-well plate, set up the ACC reaction mixture containing ACC assay buffer, ATP, acetyl-CoA, and sodium bicarbonate.[16]
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding purified ACC1 or ACC2 enzyme.[16]
-
Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[16]
-
-
ADP Detection:
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Comparison of Validation Methods
| Method | Principle | Pros | Cons |
| Western Blotting | Detects changes in the phosphorylation state of ACC. | Widely available technique; provides information on upstream signaling. | Indirect measure of ACC activity; semi-quantitative; can be influenced by other cellular pathways affecting AMPK. |
| Fatty Acid Synthesis Assay | Measures the incorporation of a radiolabeled precursor into newly synthesized fatty acids. | Highly sensitive and physiologically relevant; direct measure of the pathway's output. | Requires handling of radioactive materials; can be time-consuming. |
| Malonyl-CoA Measurement | Quantifies the direct product of the ACC reaction. | Direct and quantitative measure of ACC activity in a cellular context. | Requires specialized equipment (LC-MS/MS) or specific ELISA kits; metabolite extraction can be challenging. |
| In Vitro Enzymatic Assay | Measures the activity of purified ACC enzyme in the presence of the inhibitor. | Direct measure of enzyme inhibition; allows for precise determination of IC50 values; high-throughput potential. | Does not account for cellular factors like membrane permeability or off-target effects. |
Conclusion
The validation of this compound's inhibitory effect on ACC can be approached through several robust methodologies. Western blotting for p-ACC provides a valuable, albeit indirect, assessment of the inhibitor's impact on the fatty acid synthesis pathway within a cellular context. For a more direct and quantitative measure of ACC inhibition, fatty acid synthesis assays and the quantification of malonyl-CoA levels are superior choices. Finally, in vitro enzymatic assays are indispensable for determining the direct inhibitory potency of the compound on the purified enzyme. The selection of the most appropriate method will depend on the specific research question, available resources, and the desired level of quantitative detail. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and compelling validation of this compound's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.origene.com [cdn.origene.com]
- 7. CST | Cell Signaling Technology [cellsignal.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves [bio-protocol.org]
- 10. Fatty acids synthesis in rat adipose tissue. Tracer concentration effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Human malonyl coenzyme A (malonyl CoA) Elisa Kit – AFG Scientific [afgsci.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
Unveiling the Metabolic Impact of CP-640186: A Seahorse Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of the Acetyl-CoA Carboxylase (ACC) inhibitor, CP-640186, and its alternatives, utilizing the powerful Seahorse XF technology. By offering detailed experimental protocols, comparative data, and visual pathway diagrams, this document serves as a critical resource for researchers investigating fatty acid metabolism and its therapeutic modulation.
Probing Cellular Metabolism: The Role of this compound
This compound is a potent, non-isozyme-selective inhibitor of both ACC1 and ACC2. These enzymes play a pivotal role in the regulation of fatty acid metabolism. ACC1 is a key enzyme in de novo lipogenesis (fatty acid synthesis), while ACC2 is involved in the regulation of fatty acid oxidation (FAO). By inhibiting both isoforms, this compound effectively reduces the levels of malonyl-CoA, a critical molecule that simultaneously blocks fatty acid synthesis and promotes their breakdown for energy production. This dual action makes this compound a valuable tool for studying metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).
Comparative Analysis of Metabolic Modulators
The Seahorse XF Analyzer is a cornerstone technology for assessing the metabolic effects of compounds like this compound in real-time. It measures two key parameters of cellular metabolism: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration and fatty acid oxidation, and the Extracellular Acidification Rate (ECAR), which reflects the rate of glycolysis.
The following table presents a representative comparison of the expected effects of this compound and alternative metabolic modulators on cellular metabolism as measured by a Seahorse XF assay.
| Compound | Target | Expected Primary Effect on OCR (Fatty Acid Oxidation) | Expected Primary Effect on ECAR (Glycolysis) |
| This compound | ACC1 and ACC2 Inhibitor | Increase (in oxidative tissues) or Decrease (in highly lipogenic cancer cells) | Potential Increase (compensatory) or No significant change |
| Etomoxir | CPT1 Inhibitor | Decrease | Potential Increase (compensatory) |
| TOFA | ACC Inhibitor | Increase (in oxidative tissues) | Variable |
| Firsocostat (GS-0976) | ACC Inhibitor | Increase (in oxidative tissues) | Variable |
Note: The data presented in this table is illustrative and based on the known mechanisms of action of the compounds. Actual results may vary depending on the cell type, experimental conditions, and compound concentrations used.
Experimental Protocols: Seahorse XF Fatty Acid Oxidation Assay
This section details the protocol for a Seahorse XF Fatty Acid Oxidation (FAO) assay designed to confirm the effect of this compound on cellular metabolism.
Materials:
-
Seahorse XF Cell Culture Microplates
-
This compound and other test compounds
-
Seahorse XF Base Medium
-
L-Carnitine
-
BSA (Bovine Serum Albumin)
-
Palmitate
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Etomoxir (as a control)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Substrate-Limited Medium Incubation: The following day, replace the growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose and 1% FBS) and incubate overnight to deplete endogenous substrates.
-
Hydration of Sensor Cartridge: On the day of the assay, hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator for at least one hour.
-
Preparation of FAO Assay Medium: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with 2.5 mM glucose and 0.5 mM L-carnitine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with the test compounds (this compound, etomoxir, etc.) and the mitochondrial inhibitors from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Cell Plate Preparation: Replace the substrate-limited medium in the cell plate with the prepared FAO assay medium containing Palmitate-BSA conjugate. Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The protocol should include baseline measurements followed by sequential injections of the test compound, oligomycin, FCCP, and rotenone/antimycin A.
Visualizing the Mechanism of Action
To better understand the experimental workflow and the underlying biological pathways, the following diagrams have been generated using Graphviz.
The Role of Acetyl-CoA Carboxylase (ACC) Inhibition in Oncology: A Comparative Analysis of CP-640186 and Other Novel Inhibitors
A new frontier in targeting cancer metabolism has emerged with the development of Acetyl-CoA Carboxylase (ACC) inhibitors. These agents disrupt the synthesis of fatty acids, a process crucial for the rapid proliferation and survival of many cancer cells. This guide provides a comparative overview of CP-640186 and other key ACC inhibitors, with a focus on their performance in preclinical cancer models, supported by experimental data and detailed methodologies.
Cancer cells exhibit a heightened demand for lipids to support the formation of new membranes and for signaling molecules. This reliance on de novo fatty acid synthesis, the process of creating fatty acids from scratch, presents a key metabolic vulnerability. The enzyme ACC is a critical regulator of this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis. Inhibiting ACC, therefore, offers a promising strategy to selectively starve cancer cells of these essential building blocks.
Mechanism of Action: Disrupting the Lipogenic Engine of Cancer
ACC exists in two isoforms: ACC1, primarily located in the cytoplasm and central to fatty acid synthesis, and ACC2, which is associated with the mitochondrial membrane and plays a role in regulating fatty acid oxidation. Many cancer types show an upregulation of ACC1.[1] ACC inhibitors can be broadly categorized based on their mechanism and isoform selectivity.
This compound is an isozyme-nonselective ACC inhibitor, meaning it targets both ACC1 and ACC2.[2][3] It functions as a competitive inhibitor with respect to the carboxyl transfer reaction of the enzyme.[4][5] By inhibiting both isoforms, this compound not only blocks the production of new fatty acids but also promotes their breakdown through oxidation, delivering a two-pronged attack on cancer cell metabolism.[2][5]
Other notable ACC inhibitors include ND-646, an allosteric inhibitor that prevents the dimerization of ACC subunits required for their activity, and PF-05175157, a broad-spectrum inhibitor.[6][7] Firsocostat (also known as GS-0976 or ND-630) is another allosteric inhibitor with a high affinity for both ACC1 and ACC2.[8]
Comparative Performance of ACC Inhibitors
The efficacy of these inhibitors has been demonstrated across various cancer models, with notable activity in non-small cell lung cancer (NSCLC), breast cancer, and hepatocellular carcinoma (HCC).
In Vitro Potency and Cellular Effects
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other ACC inhibitors against their target enzymes.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | Rat liver ACC1 | 53 | [3][9] |
| Rat skeletal muscle ACC2 | 61 | [3][9] | |
| ND-646 | Human ACC1 | 3.5 | [10] |
| Human ACC2 | 4.9 | [10] | |
| PF-05175157 | Human ACC1 | 27.0 | [7][11] |
| Human ACC2 | 33.0 | [7][11] | |
| Rat ACC1 | 23.5 | [7][11] | |
| Rat ACC2 | 50.4 | [7][11] | |
| Firsocostat (GS-0976/ND-630) | Human ACC1 | 2.1 | [8] |
| Human ACC2 | 6.1 | [8] |
In cellular assays, these inhibitors have demonstrated the ability to reduce fatty acid synthesis, inhibit cancer cell proliferation, and induce apoptosis (programmed cell death). For instance, treatment of H460 lung cancer cells with this compound led to a significant decrease in cell number.[9] Similarly, ND-646 markedly inhibited the proliferation and viability of various NSCLC cell lines, an effect that was enhanced when cells were cultured in lipid-depleted conditions.[6] PF-05175157 has also shown dose-dependent growth inhibition in multiple breast cancer cell lines.[12]
In Vivo Antitumor Activity
The antitumor effects of ACC inhibitors have been validated in animal models of cancer.
| Inhibitor | Cancer Model | Animal Model | Key Findings | Reference(s) |
| This compound | Not explicitly detailed in provided cancer contexts | N/A | Primarily studied in metabolic disease models, where it reduces tissue malonyl-CoA and fatty acid synthesis.[5] | [5] |
| ND-646 | Non-Small Cell Lung Cancer (NSCLC) | Xenograft and genetically engineered mouse models | Markedly suppressed lung tumor growth as a single agent and in combination with carboplatin.[6][13] | [6][13] |
| PF-05175157 | Triple-Negative Breast Cancer (TNBC) | Patient-derived xenograft (PDX) and cell line xenograft models | Significantly delayed tumor growth compared to vehicle control.[12] | [12] |
| ND-654 (Liver-specific) | Hepatocellular Carcinoma (HCC) | Rat model | Inhibited the development of HCC and improved survival, both alone and in combination with sorafenib.[14] | [14] |
ND-646, for example, demonstrated significant suppression of tumor growth in both xenograft and genetically engineered mouse models of NSCLC.[6][15] When combined with the standard-of-care chemotherapy agent carboplatin, the reduction in tumor volume was even more pronounced.[15] PF-05175157 has also shown significant single-agent efficacy in vivo, delaying tumor growth in a triple-negative breast cancer patient-derived xenograft model.[12] A liver-specific variant, ND-654, has shown promise in preclinical models of hepatocellular carcinoma, where it impairs tumor progression.[14][16]
Signaling Pathways and Experimental Workflows
The activity of ACC is regulated by upstream signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway. AMPK, a key energy sensor in cells, can phosphorylate and inactivate ACC, thereby inhibiting fatty acid synthesis in times of energy stress.[16] Some ACC inhibitors, like Firsocostat, are designed to mimic this natural regulatory mechanism.[17]
The evaluation of ACC inhibitors in cancer research typically follows a standardized workflow, beginning with in vitro characterization and progressing to in vivo efficacy studies.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: A549 (NSCLC), H157 (NSCLC), MDA-MB-231 (Breast Cancer), BT474 (Breast Cancer).[6][12]
-
Method: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a dose range of the ACC inhibitor or vehicle control. Cell viability is assessed after a specified incubation period (e.g., 72 hours) using assays such as the MTT assay or by direct cell counting. For some experiments, cells are cultured in media with delipidated fetal bovine serum (FBS) to accentuate the effects of fatty acid synthesis inhibition.[6]
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., SCID or Rag2/IL2RG double knockout mice).[12][15]
-
Procedure: Cancer cells (e.g., A549 or MDAMB468) are injected subcutaneously or intravenously into the mice.[12][15] Once tumors reach a palpable size, mice are randomized into treatment and control groups. The ACC inhibitor is administered, often via oral gavage, at a specified dose and schedule (e.g., 20mg/kg, twice daily).[12] Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., BrdU or Ki-67 staining).[15]
Fatty Acid Synthesis Assay
-
Method: Cancer cells are incubated with the ACC inhibitor for a defined period. Subsequently, a radiolabeled precursor, such as [1,2-14C]-acetate, is added to the culture medium. After further incubation, cellular lipids are extracted, and the incorporation of the radiolabel into the lipid fraction is quantified by scintillation counting. A reduction in radioactivity in the treated cells compared to the control indicates inhibition of de novo fatty acid synthesis.
Conclusion
The inhibition of ACC represents a compelling therapeutic strategy in oncology, exploiting the metabolic reprogramming inherent to many cancers. This compound, as an early isozyme-nonselective inhibitor, laid the groundwork for the development of a new generation of more potent and specific ACC inhibitors like ND-646 and PF-05175157. Preclinical data strongly support the potential of these compounds to inhibit tumor growth, both as monotherapies and in combination with existing cancer treatments. While clinical data for these agents in oncology are still emerging, the robust preclinical evidence underscores the promise of targeting fatty acid synthesis as a valuable approach in the fight against cancer. Further research will be crucial to identify the patient populations most likely to benefit from this innovative therapeutic strategy.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of acetyl-CoA carboxylase (ACC) by phosphorylation or by the liver-specific inhibitor, ND-654, suppresses lipogenesis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Selectivity Analysis of CP-640186: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of CP-640186, a potent inhibitor of Acetyl-CoA Carboxylase (ACC), focusing on its known targets and the broader context of enzyme cross-reactivity.
This compound is a well-characterized, isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3][4] These enzymes play a critical role in the regulation of fatty acid metabolism. ACC1 is the rate-limiting enzyme in de novo lipogenesis, while ACC2 regulates fatty acid oxidation. By inhibiting both isoforms, this compound effectively reduces fatty acid synthesis and stimulates their oxidation.[3][5]
High Affinity for Primary Targets: ACC1 and ACC2
Experimental data consistently demonstrates the high potency of this compound against its intended targets. The half-maximal inhibitory concentration (IC50) values are in the low nanomolar range, indicating strong binding and inhibition.
| Enzyme Target | IC50 (nM) | Species |
| Acetyl-CoA Carboxylase 1 (ACC1) | 53 | Rat liver |
| Acetyl-CoA Carboxylase 2 (ACC2) | 61 | Rat skeletal muscle |
Data sourced from multiple studies.[1][2][4]
The mechanism of inhibition is described as reversible, uncompetitive with respect to ATP, and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[3] This suggests that this compound binds to the enzyme-substrate complex.
Understanding Cross-Reactivity with Other Enzymes
While this compound is highly potent against ACC isoforms, a comprehensive evaluation of its selectivity requires screening against a broad panel of other enzymes, particularly protein kinases, which share structural similarities in their ATP-binding sites. Such data for this compound is not extensively available in the public domain. However, the principles and methodologies for assessing cross-reactivity are well-established in drug discovery.
A lack of selectivity can lead to off-target effects, potentially causing unforeseen side effects. Therefore, profiling an inhibitor against a diverse panel of kinases and other enzymes is a critical step in its preclinical development.
Experimental Protocol for Assessing Kinase Cross-Reactivity
The following is a generalized protocol for determining the selectivity of an inhibitor like this compound against a panel of protein kinases. This methodology is widely used in the pharmaceutical industry and academic research.
Objective: To determine the inhibitory activity of this compound against a panel of representative protein kinases.
Materials:
-
This compound
-
Recombinant human protein kinases (a diverse panel representing different families of the kinome)
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or unlabeled, depending on the detection method
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence plate reader
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested, typically in a 10-point dose-response curve (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the assay buffer.
-
Add the specific peptide substrate for the kinase being tested.
-
Add the diluted this compound or DMSO as a vehicle control.
-
Add the respective protein kinase to each well.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: Start the reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated radiolabeled ATP. The amount of incorporated radiolabel in the peptide substrate is quantified using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism and the assessment of its selectivity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Inhibition of ACC by this compound blocks the conversion of Acetyl-CoA to Malonyl-CoA.
Caption: A generalized workflow for assessing the cross-reactivity of an inhibitor against a panel of kinases.
Conclusion
This compound is a potent and isozyme-nonselective inhibitor of ACC1 and ACC2. While its high affinity for these primary targets is well-documented, a comprehensive public dataset on its cross-reactivity with other enzymes, such as protein kinases, is lacking. For researchers and drug developers, it is crucial to either perform or have access to broad selectivity profiling to fully characterize the pharmacological profile of any inhibitor. The provided generalized protocol for kinase cross-reactivity screening serves as a methodological guide for such essential studies. A thorough understanding of an inhibitor's selectivity is fundamental for the successful translation of preclinical findings into safe and effective therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 5. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of CP-640186: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and broad-spectrum antiviral agents is a paramount challenge in modern medicine. This guide provides a comprehensive analysis of the antiviral effects of CP-640186, a small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). By objectively comparing its performance with other ACC inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers engaged in antiviral drug discovery and development.
Executive Summary
This compound has demonstrated significant antiviral activity against flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV). Its mechanism of action lies in the inhibition of ACC, a crucial host enzyme involved in fatty acid biosynthesis. By disrupting this pathway, this compound effectively creates an unfavorable cellular environment for viral replication. This guide delves into the quantitative data supporting its efficacy, compares it with other notable ACC inhibitors, and provides detailed experimental protocols for validation.
Comparative Analysis of ACC Inhibitors
The antiviral efficacy of this compound is best understood in the context of other ACC inhibitors that have been investigated for similar purposes. The following table summarizes the available quantitative data for this compound and its counterparts against various flaviviruses.
| Compound | Target Virus(es) | In Vitro Efficacy (IC50/EC50) | In Vivo Efficacy | Reference |
| This compound | Dengue virus (DENV1-4), Zika virus (ZIKV) | DENV1: 0.96 µM, DENV2: 1.22 µM, DENV3: 0.99 µM, DENV4: 1.69 µM, ZIKV: 1.27 µM (IC50)[1] | Significantly improved survival rate in a DENV2-infected mouse model at 10 mg/kg/day.[1][2] | [1][2] |
| TOFA (5-(Tetradecyloxy)-2-furoic acid) | West Nile virus (WNV) | Dose-dependent inhibition of WNV multiplication.[1] | Not explicitly stated in the provided results. | [1] |
| PF-05175157 | West Nile virus (WNV), Dengue virus (DENV), Zika virus (ZIKV) | WNV, DENV, ZIKV: Potent inhibition (IC50 = 10-27 nM for human ACC1/ACC2)[3] | Reduced viral load in serum and kidney in WNV-infected mice.[1] | [1][3] |
| PF-05206574 | West Nile virus (WNV), Dengue virus (DENV), Zika virus (ZIKV) | WNV, DENV, ZIKV: Potent inhibition (IC50 = 10-27 nM for human ACC1/ACC2)[3] | Not explicitly stated in the provided results. | [1][3] |
| PF-06256254 | West Nile virus (WNV), Dengue virus (DENV), Zika virus (ZIKV) | WNV, DENV, ZIKV: Potent inhibition (IC50 = 10-27 nM for human ACC1/ACC2)[3] | Not explicitly stated in the provided results. | [1][3] |
Mechanism of Action: Targeting Host Lipid Metabolism
This compound is a non-competitive inhibitor of both ACC isoforms, ACC1 and ACC2.[4] ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[5] Flaviviruses heavily rely on the host cell's lipid metabolism for their replication, utilizing fatty acids for the formation of viral replication complexes and as a source of energy. By inhibiting ACC, this compound depletes the cellular pool of malonyl-CoA, thereby disrupting the lipid environment essential for viral proliferation.[1][2] This host-directed mechanism of action suggests a higher barrier to the development of viral resistance compared to direct-acting antivirals.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the antiviral effect of this compound.
Cytopathic Effect (CPE) Assay
This assay is used to visually and quantitatively assess the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Plate a suitable host cell line (e.g., BHK-21 or Vero cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Virus Infection and Compound Treatment: Infect the cells with the virus (e.g., DENV) at a predetermined multiplicity of infection (MOI). Simultaneously, treat the infected cells with serial dilutions of this compound or other test compounds. Include uninfected and untreated infected cells as controls.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the untreated infected wells (typically 3-5 days).
-
Assessment of CPE:
-
Microscopic Examination: Observe the cell monolayer under a microscope for visible signs of cell rounding, detachment, and lysis.
-
Cell Viability Assay: Quantify cell viability using a commercially available assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity or ATP levels, respectively.
-
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of the virus-induced CPE (IC50) by plotting the percentage of cell viability against the compound concentration.
Quantitative Real-Time PCR (qRT-PCR)
This technique is employed to quantify the amount of viral RNA in infected cells or in the supernatant, providing a direct measure of viral replication.
-
RNA Extraction: Isolate total RNA from infected cell lysates or culture supernatants using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).
-
Quantification: Generate a standard curve using known concentrations of a viral RNA standard. The amount of viral RNA in the samples is then determined by comparing their amplification cycle (Ct values) to the standard curve.
-
Data Analysis: Express the results as viral RNA copy number per milliliter or per microgram of total RNA.
References
A Comparative Analysis of CP-640186 and Metformin on Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key pharmacological compounds, CP-640186 and metformin, and their respective impacts on fatty acid metabolism. While both agents ultimately promote fatty acid oxidation and inhibit lipogenesis, their mechanisms of action diverge significantly. This analysis, supported by experimental data, aims to offer a clear and objective resource for the scientific community.
Overview of Mechanisms of Action
This compound is a potent, orally active, and cell-permeable small molecule that functions as a direct, isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC).[1][2][3][4][5] ACC is a critical enzyme in fatty acid metabolism, existing in two main isoforms: ACC1, which is predominantly cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. By inhibiting both ACC1 and ACC2, this compound directly reduces the production of malonyl-CoA, a key metabolite that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid uptake.[6] This dual inhibition leads to a simultaneous decrease in fatty acid synthesis and an increase in fatty acid oxidation.[1][6]
Metformin , a widely prescribed biguanide for type 2 diabetes, exerts its effects on fatty acid metabolism primarily through an indirect mechanism involving the activation of AMP-activated protein kinase (AMPK).[7][8][9][10] AMPK is a cellular energy sensor that, once activated by an increase in the AMP:ATP ratio, phosphorylates and inactivates ACC.[7][10][11][12] This inactivation of ACC leads to a reduction in malonyl-CoA levels, thereby disinhibiting CPT1 and promoting fatty acid oxidation.[7][13] Metformin's activation of AMPK is thought to be a consequence of its inhibitory effect on the mitochondrial respiratory chain complex I.[9][10] Beyond AMPK activation, metformin has also been shown to influence fatty acid metabolism through various other pathways, including alterations in gut microbiota and the expression of genes involved in lipid metabolism.[9][13]
Quantitative Data Presentation
The following tables summarize the key quantitative data from experimental studies on this compound and metformin, providing a direct comparison of their potency and efficacy in modulating fatty acid metabolism.
Table 1: In Vitro Efficacy of this compound and Metformin
| Parameter | This compound | Metformin | Cell Line/System | Reference |
| ACC Inhibition (IC₅₀) | ~55 nM (both ACC1 and ACC2) | Indirect via AMPK activation | Rat Liver & Skeletal Muscle ACC | [1][2] |
| Fatty Acid Synthesis Inhibition (EC₅₀) | 0.62 µM | Dose-dependent inhibition (IC₅₀ ~425 µM) | HepG2 cells, Mouse Primary Hepatocytes | [3][12] |
| Triglyceride Synthesis Inhibition (EC₅₀) | 1.8 µM | Dose-dependent decrease | HepG2 cells, C2C12 cells | [3][14] |
| Fatty Acid Oxidation Stimulation (EC₅₀) | 57 nM | Dose-dependent stimulation | C2C12 cells, Mouse Primary Hepatocytes | [1][12] |
Table 2: In Vivo Efficacy of this compound and Metformin
| Parameter | This compound (ED₅₀) | Metformin (Dosage) | Animal Model | Reference |
| Hepatic Malonyl-CoA Reduction | 55 mg/kg | Effective at reducing hepatic lipids | Rats | [1][2] |
| Muscle Malonyl-CoA Reduction | 6-15 mg/kg | - | Rats | [1][2] |
| Fatty Acid Synthesis Inhibition | 4-13 mg/kg | - | Rats, CD1 mice, ob/ob mice | [1][2] |
| Whole Body Fatty Acid Oxidation Stimulation | ~30 mg/kg | Promotes fatty acid oxidation | Rats | [1][2] |
| Reduction in Body Weight | Reduces body weight | Can lead to modest weight reduction | Animal Models, Humans | [6][15] |
| Reduction in Plasma Triglycerides | Reduces triglycerides | Significant reduction | Animal Models, Humans | [6][15] |
Experimental Protocols
This section details the methodologies employed in key experiments cited in this guide.
This compound: ACC Inhibition and Fatty Acid Metabolism Assays
-
ACC Inhibition Assay:
-
Enzyme Source: Purified rat liver ACC1 and rat skeletal muscle ACC2.
-
Methodology: ACC activity was measured by the 14CO₂ fixation assay. The reaction mixture contained purified ACC, acetyl-CoA, ATP, MgCl₂, citrate, and [14C]NaHCO₃. The reaction was initiated by the addition of enzyme and incubated at 37°C. The reaction was stopped by the addition of HCl, and the acid-stable radioactivity incorporated into malonyl-CoA was determined by liquid scintillation counting. IC₅₀ values were determined by fitting the data to a four-parameter logistic equation.[1][2]
-
-
Cellular Fatty Acid Synthesis Assay:
-
Cell Line: HepG2 human hepatoma cells.
-
Methodology: Cells were pre-incubated with varying concentrations of this compound for 2 hours. [14C]acetate was then added, and the incubation continued for another 2 hours. Cellular lipids were extracted, and the radioactivity incorporated into the saponified fatty acid fraction was measured. EC₅₀ values were calculated from the concentration-response curves.[3]
-
-
Cellular Fatty Acid Oxidation Assay:
-
Cell Line: C2C12 mouse myotubes.
-
Methodology: Differentiated C2C12 cells were treated with this compound for 2 hours. [14C]palmitate complexed to BSA was then added to the medium. The rate of fatty acid oxidation was determined by measuring the amount of 14CO₂ produced. EC₅₀ values were determined from the concentration-response curves.[1]
-
Metformin: AMPK Activation and Fatty Acid Metabolism Assays
-
AMPK Activation Assay:
-
Cell Line: Primary rat hepatocytes.
-
Methodology: Hepatocytes were treated with metformin for various times and concentrations. Cell lysates were then prepared, and the phosphorylation status of AMPK (at Thr172) and its downstream target ACC (at Ser79) was determined by Western blotting using phospho-specific antibodies.[7][8]
-
-
Cellular Fatty Acid Synthesis Assay:
-
Cell Line: Mouse primary hepatocytes.
-
Methodology: Hepatocytes were treated with metformin, and de novo fatty acid synthesis was measured by the incorporation of [3H]H₂O into fatty acids.[12]
-
-
Fatty Acid Oxidation Assay:
-
Methodology: The rate of fatty acid oxidation in hepatocytes or isolated skeletal muscle was determined by measuring the conversion of [3H]palmitic acid to ³H₂O.[16]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound directly inhibits ACC, reducing malonyl-CoA and thereby promoting fatty acid oxidation while inhibiting fatty acid synthesis.
Caption: Metformin indirectly inhibits ACC by activating AMPK, leading to increased fatty acid oxidation and decreased fatty acid synthesis.
Caption: A generalized workflow for comparing the effects of this compound and metformin on fatty acid metabolism in vitro and in vivo.
Conclusion
Both this compound and metformin are effective modulators of fatty acid metabolism, promoting a shift from lipid storage to oxidation. The primary distinction lies in their mechanism of action: this compound is a direct inhibitor of ACC, while metformin acts upstream by activating AMPK. This fundamental difference may have implications for their therapeutic applications, specificity, and potential off-target effects. The data presented in this guide offer a foundation for further research and development in the pursuit of novel therapeutics for metabolic diseases.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Metformin - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Frontiers | Metformin increases 3-hydroxy medium chain fatty acids in patients with type 2 diabetes: a cross-sectional pharmacometabolomic study [frontiersin.org]
- 14. Metformin suppresses lipid accumulation in skeletal muscle by promoting fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Metformin on Lipid Profiles of Type 2 Diabetes Mellitus: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for CP-640186: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of CP-640186, an isozyme-nonselective Acetyl-CoA Carboxylase (ACC) inhibitor.
Summary of Chemical and Physical Properties
A clear understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₅N₃O₃ | N/A |
| Molecular Weight | 485.6 g/mol | N/A |
| IC₅₀ for rat liver ACC1 | 53 nM | N/A |
| IC₅₀ for rat skeletal muscle ACC2 | 61 nM | N/A |
| Solubility in DMSO | 45 mg/mL (92.67 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In solvent) | -80°C for 1 year | [1] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial to mitigate risks to personnel and the environment. The following steps provide a clear guide for the proper disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with appropriate PPE. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
-
Respiratory Protection: If handling the powder form outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.
2. Spill Management: In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Small Spills (Powder): Carefully sweep up the powder, avoiding dust generation. Place the collected material in a sealed container for disposal.
-
Small Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed container for disposal.
-
Large Spills: Evacuate the area and follow the institution's emergency procedures for chemical spills.
3. Waste Collection and Storage: All waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, paper towels), and cleaning materials from spills, must be collected in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and its solvent.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Final Disposal: The final disposal of chemical waste must be conducted in accordance with all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
The waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the disposal company with all available information about the chemical, including its known properties and any potential hazards.
Key Signaling Pathway
This compound functions as an inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway. The diagram below illustrates the regulatory relationship between AMP-activated protein kinase (AMPK) and ACC.
Caption: Regulation of Acetyl-CoA Carboxylase (ACC) by AMPK and inhibition by this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
